Imbricatoloic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H34O3 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(1S,4aR,5S,8aR)-5-[(3R)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23)/t14-,16+,17-,19-,20+/m1/s1 |
InChI Key |
NSRKLZRKJJQJLD-YESPVIGUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Imbricatoloic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricatoloic acid is a naturally occurring labdane-type diterpene carboxylic acid that has garnered significant interest within the scientific community. Its potential pharmacological activities, including the ability to influence cell cycle progression, position it as a compound of interest for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the known natural sources of this compound, its distribution in the plant and fungal kingdoms, and detailed methodologies for its extraction, isolation, and characterization.
Natural Sources and Distribution of this compound
This compound is predominantly found in coniferous species, particularly within their resins and berries. The primary sources identified in scientific literature are the resin of Araucaria araucana (Monkey Puzzle Tree) and the berries of Juniperus communis (Common Juniper). It has also been identified in other plants and even in a lichen species, indicating a broader, though less concentrated, distribution.
While several sources describe this compound as a "major constituent" in some of these natural materials, specific quantitative data on its concentration or yield is not widely available in the reviewed literature.[1] The following table summarizes the known natural sources of this compound.
| Kingdom | Phylum/Division | Class | Order | Family | Genus | Species | Part of Organism |
| Plantae | Pinophyta | Pinopsida | Pinales | Araucariaceae | Araucaria | araucana | Resin |
| Plantae | Pinophyta | Pinopsida | Pinales | Cupressaceae | Juniperus | communis | Berries |
| Plantae | Pinophyta | Pinopsida | Pinales | Cupressaceae | Cupressus | goveniiana | Resinous extracts |
| Plantae | Pinophyta | Pinopsida | Pinales | Cupressaceae | Juniperus | formosana | Not specified |
| Plantae | Pteridophyta | Polypodiopsida | Polypodiales | Pteridaceae | Pteris | linearis | Not specified |
| Fungi | Ascomycota | Lecanoromycetes | Lecanorales | Cladoniaceae | Cladonia | rangiferina | Thallus |
Experimental Protocols
The isolation and characterization of this compound from its natural sources involve a series of well-established phytochemical techniques. The following protocols are a synthesis of methodologies reported in the scientific literature.
Extraction of this compound
a) From Araucaria araucana Resin:
-
Objective: To obtain a crude extract containing this compound from the resin of Araucaria araucana.
-
Procedure:
-
The collected resin is dissolved in a suitable organic solvent such as dichloromethane.
-
The solution is then filtered to remove any insoluble materials.
-
The solvent is evaporated under reduced pressure to yield the crude resin extract.
-
b) From Juniperus communis Berries: [1]
-
Objective: To extract this compound and other diterpenoids from the fresh ripe berries of Juniperus communis.[1]
-
Procedure:
-
Fresh, ripe berries are macerated in methanol (B129727) at room temperature.
-
The methanolic extract is then subjected to sequential partitioning with solvents of increasing polarity to separate compounds based on their solubility.[1]
-
The resulting fractions are concentrated under reduced pressure.[1]
-
Isolation and Purification
-
Objective: To isolate pure this compound from the crude extracts.
-
Methodology: Column chromatography is the primary method used for the purification of this compound.[1]
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A gradient of hexane (B92381) and ethyl acetate (B1210297) is typically employed for elution.[1] The polarity of the solvent mixture is gradually increased to separate the different components of the extract.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Recrystallization: Fractions containing the pure compound can be further purified by recrystallization from a mixture of hexane and ethyl acetate to obtain colorless crystals.
-
Structural Characterization
-
Objective: To confirm the chemical structure of the isolated this compound.
-
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid and hydroxyl groups.
-
-
Signaling Pathway
This compound has been shown to prevent cell cycle progression in cancer cells. It exerts this effect by upregulating cyclin-dependent kinase inhibitors (CKIs) and promoting the degradation of cyclins A, D1, and E1.[1] This leads to an accumulation of cells in the G1 phase of the cell cycle.[1]
References
The Quest for Imbricatoloic Acid: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of Imbricatoloic acid, a labdane (B1241275) diterpenoid with potential therapeutic applications. The document details the natural sources of this compound, outlines a detailed experimental protocol for its extraction and purification, and presents its physicochemical and spectroscopic data.
Introduction to this compound
This compound is a naturally occurring diterpenoid characterized by a labdane skeleton. Its chemical formula is C₂₀H₃₄O₃, and it has a molecular weight of 322.48 g/mol .[1] This compound has been identified in several plant species, highlighting its presence in the Cupressaceae family.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₄O₃ | [1] |
| Molecular Weight | 322.48 g/mol | [1] |
| CAS Number | 6832-60-6 | |
| Appearance | Needles | |
| Melting Point | 102-105 °C |
Natural Sources and Discovery
This compound has been isolated from various plant sources, with a notable presence in the genus Cupressus. While it has been identified in species such as Pinus massoniana, Juniperus taxifolia, Pteris linearis, and Araucaria araucana resin, a significant source for its isolation has been the cones of Cupressus sempervirens, the Mediterranean cypress. The discovery of this compound and other diterpenoids in these plants has spurred interest in their potential biological activities.
Experimental Protocol: Isolation of this compound from Cupressus sempervirens Cones
The following protocol details a robust method for the extraction, isolation, and purification of this compound from the cones of Cupressus sempervirens.
Plant Material Collection and Preparation
Fresh cones of Cupressus sempervirens are collected and air-dried in a well-ventilated area, protected from direct sunlight. Once completely dried, the cones are ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
The powdered plant material is subjected to solvent extraction to isolate the desired compounds.
-
Apparatus: Soxhlet extractor or maceration flasks.
-
Solvent: A mixture of acetone (B3395972) and water (9:1 v/v).
-
Procedure:
-
The powdered cones are packed into the Soxhlet apparatus or placed in a large maceration flask.
-
The solvent is added, and the extraction is carried out for a sufficient period (typically 24-48 hours for maceration with occasional shaking, or until the solvent in the Soxhlet thimble runs clear).
-
The resulting extract is filtered to remove solid plant material.
-
The solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation of the Crude Extract
The crude extract is a complex mixture of various phytochemicals. To separate the acidic components, including this compound, an acid-base liquid-liquid extraction is performed.
-
Procedure:
-
The crude extract is dissolved in a suitable organic solvent such as diethyl ether.
-
The ether solution is then washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This converts the acidic compounds, including this compound, into their water-soluble sodium salts, which partition into the aqueous layer.
-
The aqueous layer is collected and then acidified with a dilute acid (e.g., 2N HCl) to a pH of approximately 2. This protonates the carboxylate salts, converting them back to their acidic, water-insoluble form.
-
The acidified aqueous solution is then extracted again with diethyl ether.
-
The ether layer, now containing the acidic fraction, is collected, washed with distilled water until neutral, and dried over anhydrous sodium sulfate (B86663).
-
The solvent is evaporated to yield the crude acidic fraction.
-
Chromatographic Purification
The crude acidic fraction is further purified using column chromatography to isolate this compound.
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297).
-
Procedure:
-
A silica gel column is prepared using a slurry of silica gel in n-hexane.
-
The crude acidic fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualized by spraying with a suitable reagent (e.g., ceric sulfate spray followed by heating).
-
Fractions containing the compound with the desired Rf value are pooled together.
-
Crystallization
The final step in the purification of this compound is crystallization.
-
Solvent: A mixture of ethyl acetate and n-hexane.
-
Procedure:
-
The pooled fractions containing this compound are concentrated.
-
The residue is dissolved in a minimal amount of hot ethyl acetate.
-
n-hexane is added dropwise until turbidity appears.
-
The solution is allowed to cool slowly to room temperature and then placed in a refrigerator to facilitate crystallization.
-
The resulting needle-like crystals of this compound are collected by filtration, washed with cold n-hexane, and dried.
-
Structural Elucidation and Data Presentation
The structure of the isolated this compound is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points |
| ¹H NMR | Signals corresponding to methyl groups, olefinic protons, and protons adjacent to hydroxyl and carboxyl groups. |
| ¹³C NMR | Resonances for 20 carbon atoms, including those of the carboxyl group, double bonds, and carbons bearing hydroxyl groups. |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular formula C₂₀H₃₄O₃. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (-OH), carboxyl (C=O), and C-O stretching vibrations. |
Biological Activity of Labdane Diterpenoids
This compound belongs to the labdane class of diterpenoids, which are known to exhibit a wide range of biological activities. While specific studies on the signaling pathways of this compound are limited, the broader class of labdane diterpenes has been shown to possess anti-inflammatory, antimicrobial, and cytotoxic properties.[2][3][4]
Anti-inflammatory Activity
Many labdane diterpenoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary targets is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
The diagram above illustrates a plausible mechanism where labdane diterpenoids, such as this compound, may inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory genes.
Conclusion and Future Directions
This guide has provided a detailed overview of the discovery and a comprehensive protocol for the isolation of this compound from Cupressus sempervirens cones. The presented data and methodologies offer a solid foundation for researchers and drug development professionals interested in this promising natural product. Further research is warranted to fully elucidate the specific biological activities of this compound and to explore its therapeutic potential in various disease models. In-depth studies into its mechanism of action, particularly its interaction with specific cellular targets and signaling pathways, will be crucial for its future development as a therapeutic agent.
References
Physical and chemical properties of Imbricatoloic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricatoloic acid, a diterpenoid natural product, has been identified in various plant species, including the barks of Pinus massoniana Lamb. and the leaves of Juniperus taxifolia.[1] Its chemical structure and properties suggest potential for further investigation in medicinal chemistry and drug development. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, outlines general experimental protocols for its study, and explores potential, though not yet fully elucidated, biological activities and signaling pathways based on related compounds.
Core Physical and Chemical Properties
The quantitative physical and chemical properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and potential derivatization in research and development settings.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₄O₃ | [1] |
| Molecular Weight | 322.488 g/mol | [1] |
| CAS Number | 6832-60-6 | [1] |
| Melting Point | 102-105 °C | [1] |
| Boiling Point (Predicted) | 446.7 ± 38.0 °C | [1] |
| Density (Predicted) | 1.04 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 4.68 ± 0.60 | [1] |
| LogP (Predicted) | 4.64860 | [1] |
| Polar Surface Area (PSA) | 57.53 Ų | [1] |
Experimental Protocols
General Workflow for Isolation and Purification
The isolation of this compound from its natural sources, such as plant bark or leaves, would typically follow a multi-step extraction and chromatographic purification process. The following diagram illustrates a logical workflow for this process.
Caption: Generalized workflow for the isolation and purification of this compound.
Structural Characterization Protocols
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound.
-
Sample Preparation : A purified sample of this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]
-
1D NMR : ¹H and ¹³C NMR spectra are acquired to identify the chemical environments of hydrogen and carbon atoms, respectively.
-
2D NMR : Advanced 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms and build the complete molecular structure.
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.
-
Sample Preparation : A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization : Electrospray ionization (ESI) or another soft ionization technique is typically used to generate gas-phase ions of the molecule with minimal fragmentation.
-
Analysis : High-resolution mass spectrometry (e.g., TOF, Orbitrap) provides an accurate mass measurement, which can be used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide further structural information.
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity and mechanism of action of this compound is limited. However, studies on structurally related compounds provide a basis for postulating potential areas of investigation.
Anti-inflammatory Activity
Several diterpenoid and other organic acids have demonstrated anti-inflammatory properties. For example, Imbricaric acid, a depside, has been shown to inhibit key enzymes and signaling pathways in inflammation, including 5-lipoxygenase, microsomal prostaglandin (B15479496) E2 synthase-1, and NF-κB.[3][4] Ambuic acid has been reported to exert anti-inflammatory effects by blocking the ERK/JNK MAPK signaling pathway.[5] These findings suggest that this compound could be a candidate for investigation into its potential anti-inflammatory effects.
Cytotoxic Activity
Various natural product-derived acids have been evaluated for their cytotoxic activity against cancer cell lines. For instance, mangiferolic acid has shown cytotoxicity against KATO-III gastric cancer cells.[6] Ursolic acid has been studied for its cytotoxic effects against breast and colorectal cancer cells.[7] The structural features of this compound warrant investigation into its potential cytotoxic and anti-proliferative activities.
The following diagram illustrates the logical relationship between the known information about this compound and potential avenues for future research into its biological effects.
Caption: Logical diagram of current knowledge and future research directions for this compound.
Conclusion
This compound is a well-characterized natural product in terms of its fundamental physical and chemical properties. However, its biological activities and mechanism of action remain largely unexplored. Based on the activities of structurally similar compounds, this compound presents an interesting candidate for further investigation, particularly in the areas of anti-inflammatory and cytotoxic research. The experimental workflows and research directions outlined in this guide provide a framework for future studies aimed at unlocking the therapeutic potential of this diterpenoid acid.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imbricaric acid and perlatolic acid: multi-targeting anti-inflammatory depsides from Cetrelia monachorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory action of ambuic acid, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxic activity on KATO-III cancer cell lines of mangiferolic acid purified from Thai Tetragonula laeviceps propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ursolic acid: An overview on its cytotoxic activities against breast and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthesis Pathway of Imbricatolic Acid in Coniferous Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imbricatolic acid, a labdane-type diterpenoid found in coniferous species of the Cupressaceae family, particularly Juniperus communis, has garnered interest for its potential biological activities.[1][2] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of imbricatolic acid. While the specific enzymes responsible for its synthesis have not yet been fully characterized, this document outlines a putative pathway based on the well-established biosynthesis of related labdane (B1241275) diterpenoids in conifers.[3][4] The guide details the sequential enzymatic reactions, from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP) to the final oxidized product.[5][6] It covers the key enzyme families involved, namely diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs), and presents detailed experimental protocols for their identification and characterization.[7][8] Furthermore, this guide includes structured data tables for relevant enzymatic parameters and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, biosynthesis, and drug development.
Introduction
Diterpenoids, a class of C20 terpenoids, are a diverse group of natural products with a wide range of biological activities. In coniferous species, they are major components of oleoresin and play crucial roles in plant defense.[9] Imbricatolic acid is a labdane-type diterpene that has been isolated from several species of the Cupressaceae family, including Juniperus communis and Juniperus thurifera.[10][11] Labdane-related diterpenoids are characterized by a bicyclic core structure derived from the cyclization of the universal diterpene precursor, geranylgeranyl diphosphate (GGPP).[5][6] The biosynthesis of these compounds is a multi-step process involving a cascade of enzymatic reactions catalyzed primarily by diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).[8][12] This guide will provide a detailed technical overview of the proposed biosynthetic pathway of imbricatolic acid, drawing parallels with other well-characterized labdane diterpenoid pathways in conifers.
Proposed Biosynthetic Pathway of Imbricatolic Acid
The biosynthesis of imbricatolic acid is proposed to proceed through a three-stage process:
-
Formation of the Diterpene Precursor: The pathway begins with the synthesis of the universal C20 precursor, geranylgeranyl diphosphate (GGPP), from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) via the methylerythritol phosphate (B84403) (MEP) pathway in plastids.
-
Formation of the Labdane Skeleton: The linear GGPP is then cyclized by a Class II diTPS to form a bicyclic labdanyl diphosphate intermediate. This is followed by the action of a Class I diTPS to generate the specific labdane olefin precursor.
-
Oxidative Functionalization: The labdane olefin is then sequentially oxidized by cytochrome P450 monooxygenases to yield the final imbricatolic acid.
The following diagram illustrates the proposed biosynthetic pathway:
Caption: Proposed biosynthesis pathway of Imbricatolic Acid.
Key Enzyme Families in Imbricatolic Acid Biosynthesis
The formation of the diverse array of diterpene skeletons is primarily attributed to the action of diTPSs.[13] These enzymes are categorized into two main classes based on their reaction mechanisms:
-
Class II diTPSs: These enzymes catalyze the initial protonation-dependent cyclization of the linear GGPP into a bicyclic diphosphate intermediate.[4] For the biosynthesis of many labdane-related diterpenoids in conifers, this intermediate is (+)-copalyl diphosphate, formed by a (+)-copalyl diphosphate synthase ((+)-CPS).[14]
-
Class I diTPSs: These enzymes utilize the bicyclic diphosphate intermediate produced by Class II diTPSs. They catalyze the ionization of the diphosphate group, initiating a second series of cyclizations and rearrangements to generate a variety of diterpene olefins.[4] These are often referred to as kaurene synthase-like (KSL) enzymes.
While the specific diTPSs for imbricatolic acid are unknown, studies on other Cupressaceae species have identified monofunctional Class I and Class II diTPSs involved in diterpene biosynthesis.[14]
Following the formation of the diterpene olefin skeleton, CYPs introduce functional groups, typically through oxidation.[8] In the biosynthesis of diterpene resin acids, CYPs catalyze a three-step oxidation of a methyl group (often at C-18) to a carboxylic acid, proceeding through alcohol and aldehyde intermediates.[15] For imbricatolic acid, which possesses a carboxylic acid at C-4 and a hydroxyl group on the side chain, it is hypothesized that multiple CYP-catalyzed oxidation steps are required.
The following table summarizes the types of enzymes and their putative roles in the biosynthesis of imbricatolic acid.
| Enzyme Class | Specific Enzyme (Putative) | Substrate | Product | Cellular Localization |
| Prenyltransferase | GGPP Synthase | IPP + DMAPP | Geranylgeranyl Diphosphate (GGPP) | Plastid |
| Diterpene Synthase | (+)-Copalyl Diphosphate Synthase (Class II diTPS) | GGPP | (+)-Copalyl Diphosphate | Plastid |
| Diterpene Synthase | Kaurene Synthase-Like (KSL) (Class I diTPS) | (+)-Copalyl Diphosphate | Labdane Olefin Precursor | Plastid |
| Monooxygenase | Cytochrome P450 (CYP) | Labdane Olefin Precursor | Hydroxylated/Oxidized Intermediates | Endoplasmic Reticulum |
| Monooxygenase | Cytochrome P450 (CYP) | Hydroxylated/Oxidized Intermediates | Imbricatolic Acid | Endoplasmic Reticulum |
Table 1: Putative enzymes and their functions in the imbricatolic acid biosynthetic pathway.
Experimental Protocols
The elucidation of a biosynthetic pathway such as that for imbricatolic acid involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
This workflow outlines the process of identifying candidate diTPS and CYP genes from a coniferous species like Juniperus communis.
Caption: Workflow for identifying and cloning candidate genes.
Protocol:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from relevant tissues (e.g., young needles, bark) of Juniperus communis. The tissue is ground in liquid nitrogen, and RNA is extracted using a commercial kit or a CTAB-based method. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
Transcriptome Sequencing and Analysis: The cDNA library is sequenced using a high-throughput sequencing platform. The resulting sequences are assembled and annotated. Candidate diTPS and CYP genes are identified by homology searches (e.g., BLAST) against known terpene synthase and P450 sequences from other plants.
-
Full-Length Gene Cloning: For candidate genes that appear incomplete in the transcriptome assembly, Rapid Amplification of cDNA Ends (RACE) PCR is performed to obtain the full-length open reading frames (ORFs).[7] The full-length ORFs are then amplified by PCR and cloned into an appropriate expression vector (e.g., pET28a for bacterial expression or a yeast expression vector).
This protocol describes the functional characterization of cloned candidate diTPSs.[7][16]
Protocol:
-
Heterologous Expression: The cloned diTPSs are expressed in a suitable host system, typically E. coli or yeast. The expression is induced, and the cells are harvested.
-
Enzyme Extraction: The cells are lysed by sonication or French press in an appropriate buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT). The cell debris is removed by centrifugation, and the supernatant containing the crude enzyme extract is used for assays.
-
Enzyme Assays:
-
Class II diTPSs: The assay mixture contains the enzyme extract, assay buffer, and the substrate GGPP (typically 10-50 µM). The reaction is incubated at 30°C for 1-2 hours. To facilitate GC-MS analysis, the reaction products (diterpene diphosphates) are dephosphorylated by adding a phosphatase (e.g., alkaline phosphatase) and incubating for another 1-2 hours.
-
Class I diTPSs: For coupled assays, the product of the Class II diTPS reaction (without dephosphorylation) is used as the substrate for the Class I diTPS. Alternatively, the Class I and Class II diTPSs can be assayed together with GGPP as the initial substrate.
-
-
Product Analysis: The dephosphorylated diterpene products are extracted with an organic solvent (e.g., hexane (B92381) or diethyl ether). The organic phase is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The products are identified by comparing their mass spectra and retention times with those of authentic standards or with published data.
The following table provides hypothetical kinetic parameters for diTPS enzymes, which would be determined through such experiments.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Putative Jc-(+)-CPS | GGPP | 5.2 | 0.8 | 1.5 x 10⁵ |
| Putative Jc-KSL | (+)-CPP | 3.8 | 0.5 | 1.3 x 10⁵ |
Table 2: Hypothetical Michaelis-Menten kinetic parameters for putative Juniperus communis (Jc) diterpene synthases.
This protocol is for the functional characterization of candidate CYPs.
Protocol:
-
Heterologous Expression: CYPs are typically expressed in yeast (Saccharomyces cerevisiae) or insect cells, as these systems contain the necessary P450 reductase for activity.
-
Microsome Preparation: The expressing cells are harvested and lysed. The microsomal fraction, which contains the membrane-bound CYPs, is isolated by differential centrifugation.
-
Enzyme Assays: The assay mixture contains the microsomal fraction, a buffer (e.g., potassium phosphate buffer, pH 7.4), the putative diterpene olefin substrate, and an NADPH-regenerating system. The reaction is incubated at 30°C with shaking.
-
Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate). The extract is concentrated, and the products are analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS). The oxidized products are identified based on their mass spectra and comparison with authentic standards if available.
Conclusion and Future Perspectives
The biosynthesis of imbricatolic acid in coniferous species is a complex process involving multiple enzymatic steps. While the complete pathway and the specific enzymes have yet to be definitively elucidated, the foundational knowledge of labdane-related diterpenoid biosynthesis provides a robust framework for future research. This guide has outlined a putative pathway, detailed the key enzyme families involved, and provided comprehensive experimental protocols for the identification and characterization of the biosynthetic machinery.
Future research should focus on the transcriptomic and genomic analysis of Juniperus communis to identify and clone the specific diTPS and CYP genes responsible for imbricatolic acid biosynthesis. Subsequent functional characterization of these enzymes through the protocols described herein will be crucial to fully unravel this pathway. A complete understanding of the biosynthesis of imbricatolic acid will not only contribute to our knowledge of plant specialized metabolism but may also open avenues for the biotechnological production of this and other valuable diterpenoids for pharmaceutical and other applications.
References
- 1. Imbricatolic acid from Juniperus communis L. prevents cell cycle progression in CaLu-6 cells [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Imbricatolic acid from Juniperus communis L. prevents cell cycle progression in CaLu-6 cells. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Two rings in them all: The labdane-related diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review: biosynthesis of plant-derived labdane-related diterpenoids [cjnmcpu.com]
- 6. Beyond Essential Oils: Diterpenes, Lignans, and Biflavonoids from Juniperus communis L. as a Source of Multi-Target Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 enzymes: A driving force of plant diterpene diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diterpene Synthases and Their Responsible Cyclic Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and characterization of diterpene synthases in Chamaecyparis formosensis Matsum. which participated in an unprecedented diterpenoid biosynthesis route in conifer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Functional Characterization of Three Diterpene Synthases Responsible for Tetracyclic Diterpene Biosynthesis in Scoparia dulcis [mdpi.com]
Imbricatoloic Acid: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricatoloic acid, a naturally occurring labdane-type diterpenoid, has emerged as a compound of significant interest within the scientific community. Primarily isolated from the resins of coniferous trees, it has demonstrated a range of biological activities that suggest its potential as a lead compound in drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological functions, and relevant experimental protocols.
Chemical Identification
| Identifier | Value |
| CAS Number | 6832-60-6[1][2][3][4] |
| IUPAC Name | (1S,4aR,5S,8aR)-5-[(3S)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
| Molecular Formula | C₂₀H₃₄O₃[2][3] |
| Molecular Weight | 322.48 g/mol [2] |
| Synonyms | Imbricatolic Acid |
Biological Activity and Therapeutic Potential
This compound has been investigated for several biological activities, with promising results in the fields of oncology, gastroenterology, and metabolic diseases.
Anticancer Activity
Preclinical studies have shown that this compound possesses notable anticancer properties. Its primary mechanism of action involves the disruption of the cell cycle. Specifically, it has been shown to induce cell cycle arrest in the G1 phase in p53-null CaLu-6 cells.[1] This is achieved through the upregulation of cyclin-dependent kinase inhibitors and the promotion of the degradation of key cyclins, including cyclin A, D1, and E1.[1]
| Cell Line | Effect | Mechanism |
| p53-null CaLu-6 | Induces G1 phase arrest | Upregulation of cyclin-dependent kinase inhibitors; degradation of cyclins A, D1, and E1 |
Gastroprotective Effects
Research has also highlighted the gastroprotective potential of this compound and its semi-synthetic derivatives. In an ethanol/HCl-induced gastric lesion model in mice, these compounds demonstrated a significant protective effect.[1] Notably, certain amino acid amide derivatives of this compound exhibited efficacy comparable to the proton pump inhibitor lansoprazole, a standard therapeutic agent for gastric ulcers.[1]
Potential in Diabetes Management
This compound serves as a precursor for the synthesis of novel inhibitors of protein tyrosine phosphatase-1B (PTP-1B).[1] As PTP-1B is a key negative regulator of insulin (B600854) signaling, its inhibition is a validated therapeutic strategy for the management of type 2 diabetes mellitus. The development of this compound-based PTP-1B inhibitors represents a promising avenue for new antidiabetic drug discovery.[1]
Experimental Protocols
Isolation of this compound from Araucaria araucana Resin
A common method for the isolation of this compound involves its extraction from the resin of Araucaria araucana. The detailed protocol is as follows:
-
Dissolution: The raw resin is dissolved in dichloromethane.
-
Filtration: The solution is filtered to remove any insoluble materials.
-
Recrystallization: The filtrate is then subjected to recrystallization using a hexane-ethyl acetate (B1210297) solvent system.
-
Yield: This process yields colorless crystals of this compound.
-
Purity Confirmation: The purity and identity of the isolated compound are confirmed through thin-layer chromatography (TLC) and by comparing its spectral data with previously reported values.[1]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound on the cell cycle.
Caption: Proposed mechanism of this compound inducing G1 cell cycle arrest.
Conclusion
This compound is a promising natural product with a diverse pharmacological profile. Its demonstrated anticancer and gastroprotective activities, coupled with its potential as a scaffold for developing new antidiabetic agents, underscore its importance for further research and development. The experimental protocols for its isolation are well-established, facilitating its availability for scientific investigation. Future studies should focus on elucidating the detailed molecular mechanisms underlying its various biological effects and exploring its therapeutic efficacy in more advanced preclinical models.
References
Biological Activity of Imbricatoloic Acid: A Technical Overview
Disclaimer: As of late 2025, a comprehensive search of scientific literature reveals a significant lack of available data on the biological activity of Imbricatoloic acid. Studies detailing its cytotoxic, antimicrobial, anti-inflammatory, or other potential therapeutic properties could not be identified. Therefore, this guide will instead provide an in-depth overview of the biological activities of closely related and well-studied diterpenoids found in similar natural sources, such as Pinus massoniana and propolis. This information is intended to provide a relevant framework for researchers, scientists, and drug development professionals interested in this class of compounds.
Introduction to Diterpenoids from Natural Sources
Diterpenoids are a class of organic chemical compounds composed of four isoprene (B109036) units. They are abundant in terrestrial plants, fungi, and marine organisms and exhibit a wide range of biological activities. This guide will focus on the biological screening of representative diterpenoids, namely Dehydroabietic acid and Abietic acid, which are found in sources known to contain this compound.
Dehydroabietic Acid: A Profile of Biological Activity
Dehydroabietic acid is a tricyclic diterpenoid resin acid that has been the subject of numerous studies for its diverse pharmacological effects.[1][2]
Anticancer and Cytotoxic Activity
Dehydroabietic acid and its derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3]
Table 1: Cytotoxic Activity of Dehydroabietic Acid Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Dehydroabietinol acetate | Jurkat | 22.0 ± 3.6 | [4] |
| Dehydroabietane 5 | HeLa | 13.0 ± 2.8 | [4] |
| Dehydroabietane 5 | Jurkat | 9.7 ± 0.7 | [4] |
Antimicrobial Activity
This diterpenoid has also been shown to possess antibacterial properties, particularly against Gram-positive bacteria.[1]
Table 2: Antibacterial Activity of Dehydroabietic Acid Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Dehydroabietic acid derivative 5 | Bacillus subtilis | 4 | [1] |
| Dehydroabietic acid derivative 5 | Staphylococcus aureus | 2 | [1] |
| Dehydroabietic acid-containing serine derivative 6 | Methicillin-resistant S. aureus | 8 | [1] |
| Dehydroabietane 4 | Aspergillus terreus | 39.7 | [4] |
| Dehydroabietane 11 | Aspergillus fumigatus | 50 | [4] |
| Dehydroabietane 11 | Aspergillus niger | 63 | [4] |
Anti-inflammatory Activity
Dehydroabietic acid exhibits anti-inflammatory effects through the dual activation of peroxisome proliferator-activated receptors alpha and gamma (PPAR α/γ).[3]
Experimental Protocols
The cytotoxic activities of dehydroabietic acid and its derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Experimental Workflow for MTT Assay
The Minimum Inhibitory Concentration (MIC) of dehydroabietic acid derivatives against various microbial strains is typically determined using the broth microdilution method.
Experimental Workflow for MIC Determination
Abietic Acid: A Profile of Biological Activity
Abietic acid is another prominent resin acid found in coniferous plants, and its biological activities have been investigated, particularly its antimicrobial effects.
Antimicrobial Activity
Abietic acid has demonstrated significant antimicrobial activity, especially against methicillin-resistant Staphylococcus pseudintermedius (MRSP).[6]
Table 3: Antimicrobial Activity of Abietic Acid
| Bacterial Strain | MIC (µg/mL) | Reference |
| Methicillin-susceptible S. pseudintermedius (MSSP) | 8 | [7] |
| Methicillin-resistant S. pseudintermedius (MRSP) | 32 - 64 | [7] |
Furthermore, abietic acid shows a synergistic effect with oxacillin (B1211168) against MRSP strains.[6][7]
Anti-biofilm Activity
Abietic acid has also been shown to reduce the viability of established biofilms of S. pseudintermedius. At a concentration of 20 µg/mL, it reduced the viability of MSSP biofilms, and at 40 µg/mL, it was effective against MRSP1 biofilms.[6][7]
Mechanism of Action
The antimicrobial mechanism of abietic acid against MRSP involves the moderate reduction of mecA, mecR1, and mec1 gene expression, which are responsible for methicillin (B1676495) resistance.
Signaling Pathway for Abietic Acid's Effect on Methicillin Resistance
Experimental Protocols
The synergistic effect of abietic acid with antibiotics is evaluated using the checkerboard microdilution method.
Experimental Workflow for Checkerboard Assay
The effect of abietic acid on biofilm viability is quantified using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehydroabietic acid - Wikipedia [en.wikipedia.org]
- 4. uv.es [uv.es]
- 5. Diterpenoids from Pinus massoniana resin and their cytotoxicity against A431 and A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic Effect of Abietic Acid with Oxacillin against Methicillin-Resistant Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Imbricatoloic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies conducted on Imbricatoloic acid, a depside found in lichens. The document summarizes the current understanding of its biological activities, focusing on its anti-inflammatory properties. Detailed experimental methodologies are provided for the key assays discussed, and signaling pathways and experimental workflows are visualized to facilitate comprehension.
Core Biological Activity: Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity in several in vitro models. Its mechanism of action appears to be multi-targeted, involving the inhibition of key enzymes and transcription factors involved in the inflammatory cascade.
Quantitative Data Summary
The inhibitory activities of this compound against key inflammatory mediators are summarized in the table below. This data is derived from a study that screened various lichen species for anti-inflammatory compounds[1].
| Target | Assay Type | Cell Line/Enzyme Source | IC50 (µM) |
| 5-Lipoxygenase | Cell-based assay | Not specified | 5.3[1] |
| 5-Lipoxygenase | Purified enzyme | Not specified | 3.5[1] |
| Microsomal Prostaglandin (B15479496) E2 Synthase-1 | Not specified | Not specified | 1.9[1] |
| Nuclear Factor kappa B (NF-κB) | Luciferase reporter cells | Not specified | 2.0[1] |
Experimental Protocols
The following sections detail the likely experimental protocols for the in vitro assays used to determine the anti-inflammatory activity of this compound.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay is performed to determine the ability of a compound to inhibit the 5-LOX enzyme, which is crucial for the biosynthesis of leukotrienes, potent pro-inflammatory mediators.
Methodology:
-
Enzyme Preparation: Purified 5-lipoxygenase enzyme is used.
-
Substrate Preparation: A solution of linoleic acid, the substrate for 5-LOX, is prepared in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).
-
Incubation: The purified enzyme is pre-incubated with various concentrations of this compound for a short period (e.g., 3-5 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the linoleic acid substrate.
-
Detection: The formation of hydroperoxides, the product of the 5-LOX reaction, is monitored by measuring the increase in absorbance at 234 nm over a specific time period (e.g., 3 minutes) using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to that of a control (without the inhibitor). The IC50 value is then determined from the dose-response curve.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay
This assay evaluates the inhibitory effect of this compound on mPGES-1, an enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.
Methodology:
-
Enzyme Source: Microsomes containing mPGES-1 are isolated from a suitable cell line (e.g., A549 cells) or the enzyme is expressed and purified from a recombinant source.
-
Substrate: The substrate for the reaction is prostaglandin H2 (PGH2).
-
Incubation: The microsomal preparation or purified enzyme is incubated with various concentrations of this compound.
-
Reaction: The enzymatic reaction is initiated by the addition of PGH2.
-
Detection of PGE2: The amount of PGE2 produced is quantified. This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of mPGES-1 inhibition is calculated by comparing the amount of PGE2 produced in the presence of this compound to the control. The IC50 value is determined from the dose-response curve.
NF-κB Luciferase Reporter Assay
This cell-based assay is used to measure the inhibition of NF-κB activation. NF-κB is a critical transcription factor that regulates the expression of many pro-inflammatory genes.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or RAW264.7) is cultured. The cells are then transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A second plasmid containing a constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Treatment: The transfected cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulation: NF-κB activation is induced by treating the cells with a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for several hours.
-
Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzymes.
-
Luciferase Activity Measurement: The activity of firefly luciferase (indicating NF-κB activation) and Renilla luciferase (for normalization) is measured using a luminometer after the addition of their respective substrates.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition of NF-κB activation is calculated by comparing the normalized luciferase activity in this compound-treated cells to that of stimulated, untreated cells. The IC50 value is then determined.
Signaling Pathway
The anti-inflammatory effects of this compound can be contextualized within the broader arachidonic acid and NF-κB signaling pathways. The following diagram illustrates the points of inhibition by this compound.
Conclusion and Future Directions
The preliminary in vitro data strongly suggest that this compound possesses significant anti-inflammatory properties through a multi-target mechanism. Its ability to inhibit 5-LOX, mPGES-1, and NF-κB makes it a promising candidate for further investigation as a potential therapeutic agent for inflammatory diseases.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and its targets.
-
Expanding in vitro studies to a broader range of inflammatory models and cell types.
-
Investigating its potential anticancer and antimicrobial activities, for which there is currently limited data.
-
Conducting in vivo studies to assess its efficacy, pharmacokinetics, and safety profile in animal models of inflammation.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. The provided data and protocols offer a solid starting point for further exploration of this promising natural compound.
References
Preliminary Investigation into the Mechanism of Action of Imbricatoloic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricatoloic acid, also referred to as imbricatolic acid, is a naturally occurring diterpenoid compound. It has been isolated from various botanical sources, including the bark of Pinus massoniana, the leaves and berries of Juniperus species such as Juniperus taxifolia and Juniperus communis, and as a constituent of propolis.[1][2][3][4][5][6] As a member of the diterpene class of natural products, this compound has drawn interest for its potential biological activities. This document provides a preliminary investigation into its mechanism of action, with a focus on its effects on cell cycle regulation.
Mechanism of Action: Preliminary Findings
Initial research into the biological activity of this compound has focused on its effects on cancer cell lines. A key study has elucidated a potential mechanism of action related to the regulation of the cell cycle.
Cell Cycle Arrest in Cancer Cells
Research has demonstrated that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest. Specifically, in a study utilizing p53-null CaLu-6 human lung cancer cells, this compound was shown to prevent cell cycle progression, causing an accumulation of cells in the G1 phase.[1][7][8] This G1 arrest suggests that this compound interferes with the molecular machinery that governs the transition from the G1 to the S phase of the cell cycle.
The study further revealed that this cell cycle arrest is not accompanied by significant induction of apoptosis, or programmed cell death.[1][7][8] This indicates that the primary mode of action observed in this context is cytostatic rather than cytotoxic.
Modulation of Cell Cycle Regulatory Proteins
The mechanism underlying the G1 phase arrest induced by this compound involves the modulation of key cell cycle regulatory proteins. The investigation showed that treatment with this compound leads to the upregulation of cyclin-dependent kinase (CDK) inhibitors.[1][7][8] These proteins play a crucial role in halting cell cycle progression.
Concurrently, this compound was observed to promote the degradation of several key cyclins, including cyclin A, cyclin D1, and cyclin E1.[1][7][8] Cyclins are essential for the activation of CDKs and for driving the cell through the different phases of the cell cycle. The degradation of these specific cyclins is consistent with an arrest in the G1 phase.
Data Presentation
The following table summarizes the qualitative effects of this compound on key cell cycle regulatory proteins as observed in p53-null CaLu-6 cells.[1][7][8]
| Protein Target | Effect of this compound | Functional Consequence |
| Cyclin-Dependent Kinase Inhibitors | Upregulation | Inhibition of CDK activity, leading to cell cycle arrest. |
| Cyclin A | Degradation | Inhibition of S phase and G2/M progression. |
| Cyclin D1 | Degradation | Inhibition of G1 to S phase transition. |
| Cyclin E1 | Degradation | Inhibition of G1 to S phase transition. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary investigation of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate CaLu-6 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat CaLu-6 cells with this compound (e.g., 1 µM or 10 µM) or a vehicle control for the desired time points. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them in ice-cold 70% ethanol.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins
-
Protein Extraction: Treat CaLu-6 cells with this compound (e.g., 10 µM) for various time points. Lyse the cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Resolve equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies specific for the proteins of interest (e.g., cyclin A, cyclin D1, cyclin E1, and a loading control like tubulin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: Proposed mechanism of this compound-induced G1 cell cycle arrest.
Conclusion and Future Directions
The preliminary investigation into the mechanism of action of this compound indicates its potential as a modulator of the cell cycle. Its ability to induce G1 phase arrest in cancer cells through the upregulation of CDK inhibitors and the degradation of key cyclins presents a promising avenue for further research.
Future studies should aim to:
-
Identify the direct molecular target(s) of this compound.
-
Elucidate the upstream signaling pathways that are activated by this compound to modulate cell cycle proteins.
-
Evaluate the efficacy of this compound in a broader range of cancer cell lines, including those with different genetic backgrounds (e.g., p53-wildtype).
-
Investigate the potential of this compound in in vivo models to assess its anti-tumor activity and pharmacokinetic properties.
A comprehensive understanding of the mechanism of action of this compound will be crucial for its potential development as a therapeutic agent.
References
- 1. [PDF] Imbricatolic acid from Juniperus communis L. prevents cell cycle progression in CaLu-6 cells. | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Propolis: A Complex Natural Product with a Plethora of Biological Activities That Can Be Explored for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. um.edu.mt [um.edu.mt]
- 5. Propolis: An update on its chemistry and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Imbricatolic acid from Juniperus communis L. prevents cell cycle progression in CaLu-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pharmacological Potential of Imbricaric Acid: A Technical Review for Drug Discovery Professionals
An In-depth Analysis of the Anti-inflammatory, and Putative Antimicrobial and Cytotoxic Properties of a Promising Lichen-Derived Depside
Imbricaric acid, a depside originating from lichens such as Cetrelia monachorum, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive review of the known biological activities of Imbricaric acid, with a primary focus on its well-documented anti-inflammatory effects and an exploration of its potential antimicrobial and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Imbricaric acid's therapeutic potential.
Anti-inflammatory Activity
Imbricaric acid exhibits a multi-targeted anti-inflammatory profile by potently inhibiting key enzymes and transcription factors involved in the inflammatory cascade. Quantitative data from in vitro studies have demonstrated its efficacy in modulating critical inflammatory pathways.
Table 1: Inhibitory Activity of Imbricaric Acid on Key Inflammatory Mediators
| Target | Assay Type | IC50 (µM) | Reference |
| 5-Lipoxygenase (5-LO) | Purified Enzyme | 3.5 | [1][2] |
| Cell-based (PMNLs) | 5.3 | [1][2] | |
| Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) | Cell-free | 1.9 | [1][2] |
| Nuclear Factor-kappa B (NF-κB) | Luciferase Reporter (HEK-293 cells) | 2.0 | [1][2] |
PMNLs: Polymorphonuclear leukocytes; HEK-293: Human Embryonic Kidney 293 cells.
The inhibitory action of Imbricaric acid on both 5-LO and mPGES-1 is particularly noteworthy, as this dual inhibition can lead to a more comprehensive blockade of the production of pro-inflammatory eicosanoids, namely leukotrienes and prostaglandin E2. Furthermore, its ability to suppress the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, underscores its potential as a broad-spectrum anti-inflammatory agent.
Signaling Pathway of Imbricaric Acid's Anti-inflammatory Action
The anti-inflammatory effects of Imbricaric acid are mediated through the inhibition of distinct but interconnected signaling pathways. The following diagram illustrates the points of intervention by Imbricaric acid in the arachidonic acid cascade and the NF-κB signaling pathway.
Putative Antimicrobial and Cytotoxic Potential
While the anti-inflammatory properties of Imbricaric acid are well-documented, its potential as an antimicrobial and cytotoxic agent remains an area of active investigation. General studies on lichen-derived depsides suggest that this class of compounds often possesses a broad spectrum of biological activities. However, specific quantitative data for Imbricaric acid is not yet extensively available in the public domain. Further research is warranted to elucidate the minimum inhibitory concentrations (MICs) against various pathogenic microbes and the cytotoxic effects (IC50/GI50) on a range of cancer cell lines.
Experimental Protocols
The following sections provide an overview of the methodologies employed in key studies to evaluate the pharmacological potential of Imbricaric acid.
5-Lipoxygenase (5-LO) Inhibition Assay (Purified Enzyme)
This cell-free assay quantifies the direct inhibitory effect of a compound on the activity of purified 5-LO.
Workflow Diagram:
Methodology:
-
Enzyme and Compound Preparation: Purified human recombinant 5-LO is used. Imbricaric acid is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted.
-
Pre-incubation: The enzyme is pre-incubated with various concentrations of Imbricaric acid or vehicle control in a suitable buffer at a specified temperature (e.g., 4°C or room temperature) for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Incubation: The reaction mixture is incubated at 37°C for a specific duration to allow for product formation.
-
Reaction Termination and Analysis: The reaction is terminated, and the products (e.g., leukotrienes) are extracted and quantified using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.
-
Data Analysis: The percentage of inhibition at each concentration of Imbricaric acid is calculated relative to the vehicle control. The IC50 value is then determined by non-linear regression analysis.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay (Cell-free)
This assay assesses the ability of a compound to inhibit the conversion of PGH2 to PGE2 by mPGES-1 in a cell-free system.
Methodology:
-
Enzyme Source: Microsomal fractions containing mPGES-1 are prepared from cells stimulated with a pro-inflammatory agent (e.g., IL-1β-stimulated A549 cells).
-
Assay Reaction: The microsomal preparation is incubated with Imbricaric acid at various concentrations.
-
Substrate Addition: The reaction is started by adding the substrate, PGH2.
-
Incubation and Termination: The mixture is incubated, and the reaction is subsequently stopped.
-
Quantification: The amount of PGE2 produced is quantified using methods like enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
-
IC50 Determination: The IC50 value is calculated based on the dose-dependent inhibition of PGE2 formation.
NF-κB Luciferase Reporter Gene Assay
This cell-based assay is used to measure the inhibition of NF-κB transcriptional activity.
Workflow Diagram:
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK-293) cells are cultured and transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter.
-
Compound Treatment: The transfected cells are treated with varying concentrations of Imbricaric acid for a specified period.
-
NF-κB Activation: NF-κB signaling is induced by stimulating the cells with a pro-inflammatory cytokine, typically Tumor Necrosis Factor-alpha (TNF-α).
-
Cell Lysis and Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The luminescence signal, which is proportional to the NF-κB transcriptional activity, is measured. The percentage of inhibition by Imbricaric acid is calculated, and the IC50 value is determined.
Conclusion and Future Directions
Imbricaric acid demonstrates significant potential as a multi-target anti-inflammatory agent. Its ability to inhibit 5-LO, mPGES-1, and the NF-κB signaling pathway provides a strong rationale for its further development as a therapeutic candidate for inflammatory diseases. However, to fully realize its pharmacological potential, further in-depth studies are crucial. Specifically, comprehensive investigations into its antimicrobial and cytotoxic activities, including the determination of MIC and IC50/GI50 values against a broad panel of pathogens and cancer cell lines, are necessary. Elucidation of the precise molecular mechanisms underlying its inhibitory effects, particularly on the NF-κB pathway, will provide valuable insights for lead optimization. Furthermore, preclinical studies in relevant animal models of inflammation, infection, and cancer are warranted to evaluate its in vivo efficacy, pharmacokinetics, and safety profile. The information compiled in this technical guide serves as a foundational resource for guiding these future research and development efforts.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Imbricatolic Acid from Araucaria araucana
For Researchers, Scientists, and Drug Development Professionals
Introduction
Araucaria araucana, commonly known as the monkey puzzle tree, is a coniferous tree native to Chile and Argentina. The resin of this tree has been traditionally used by the Mapuche Amerindians for the treatment of ulcers.[1][2][3] Scientific studies have validated these ethnobotanical uses, demonstrating the gastroprotective effects of the resin and its chemical constituents.[1][2][3] One of the key bioactive compounds identified in the resin is imbricatolic acid, a labdane (B1241275) diterpene that, along with its derivatives, has shown significant gastroprotective activity in preclinical models.[1][3]
These application notes provide a comprehensive overview of the extraction and isolation of imbricatolic acid from Araucaria araucana resin. The protocols are based on established scientific literature and are intended to guide researchers in the procurement of this promising natural product for further investigation in drug discovery and development.
Data Presentation
The following tables summarize the quantitative data regarding the biological activity of imbricatolic acid and related compounds isolated from Araucaria araucana resin.
Table 1: Gastroprotective Effect of Diterpenes from Araucaria araucana Resin in the Ethanol/HCl-Induced Ulcer Model in Mice
| Compound | Dose (mg/kg) | Ulcer Index (% Inhibition) | Reference |
| Imbricatolic Acid | 100 | 78.2 ± 5.1 | [1] |
| 15-hydroxyimbricatolal | 100 | 98.5 ± 1.5 | [1][2] |
| 15-acetoxyimbricatolal | 100 | 99.2 ± 0.8 | [1][2] |
| 15-acetoxyimbricatolic acid | 100 | 95.7 ± 2.9 | [3] |
| Lansoprazole (Control) | 20 | 99.8 ± 0.2 | [1][2] |
Table 2: Cytotoxicity of Imbricatolic Acid and Related Diterpenes
| Compound | Cell Line | IC50 (µM) | Reference |
| Imbricatolic Acid | Human Lung Fibroblasts (MRC-5) | 125 | [3] |
| 15-hydroxyimbricatolal | Human Lung Fibroblasts (MRC-5) | 290 | [3] |
| 15-acetoxyimbricatolic acid | Human Lung Fibroblasts (MRC-5) | 180 | [3] |
| Imbricatolic Acid | Human Gastric Epithelial Cells (AGS) | >1000 | [4] |
Experimental Protocols
Protocol 1: Extraction of Crude Resin from Araucaria araucana
This protocol describes the initial extraction of the crude resinoids from the raw resin.
Materials:
-
Dried resin of Araucaria araucana
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Obtain dried resin from Araucaria araucana.
-
Macerate the resin in a 1:1 mixture of dichloromethane and ethyl acetate at room temperature.
-
Filter the mixture to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude resin extract.
Protocol 2: Isolation of Imbricatolic Acid
This protocol details the separation and purification of imbricatolic acid from the crude resin extract using column chromatography.
Materials:
-
Crude resin extract from Araucaria araucana
-
Silica (B1680970) gel 60 (70-230 mesh) for column chromatography
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Glass column for chromatography
-
Fraction collector
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Developing chamber for TLC
-
UV lamp for visualization
-
Anisaldehyde-sulfuric acid spray reagent
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in petroleum ether.
-
Sample Loading: Dissolve the crude resin extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of petroleum ether and ethyl acetate. Start with 100% petroleum ether and gradually increase the polarity by increasing the percentage of ethyl acetate.[1]
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
TLC Monitoring: Monitor the collected fractions using thin-layer chromatography (TLC). Use a mobile phase of petroleum ether:ethyl acetate (e.g., 8:2 or 7:3 v/v) to develop the TLC plates.
-
Visualization: Visualize the spots on the TLC plates under a UV lamp and/or by spraying with anisaldehyde-sulfuric acid reagent followed by heating.
-
Pooling and Crystallization: Combine the fractions containing the compound of interest (imbricatolic acid) based on their TLC profiles. Evaporate the solvent from the pooled fractions. Recrystallize the residue from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain pure imbricatolic acid.
-
Structure Elucidation: Confirm the structure of the isolated imbricatolic acid using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of imbricatolic acid.
Proposed Gastroprotective Signaling Pathway
While the precise signaling pathway for the gastroprotective effect of imbricatolic acid has not been fully elucidated, a plausible mechanism, based on the known anti-inflammatory properties of labdane diterpenes, involves the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Proposed anti-inflammatory mechanism of imbricatolic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Gastroprotective effect and cytotoxicity of natural and semisynthetic labdane diterpenes from Araucaria araucana resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastroprotective effect of the Mapuche crude drug Araucaria araucana resin and its main constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastroprotective effect and cytotoxicity of labdenamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of Imbricatoloic Acid Using Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imbricatoloic acid is a naturally occurring diterpenoid acid found in various plant species, including Pteris linearis and Juniperus formosana.[1] As a member of the diterpenoid class of compounds, it holds potential for pharmacological and drug development research. Obtaining high-purity this compound is crucial for accurate biological and toxicological studies. This document provides a detailed protocol for the purification of this compound from a crude plant extract using column chromatography, based on established methods for the separation of similar diterpenoid and resin acids. While a specific, validated protocol for this compound is not widely published, the following methodology represents a robust and adaptable approach for its isolation.
Principle
The purification strategy relies on the principles of adsorption chromatography, where compounds in a mixture are separated based on their differential affinities for a stationary phase and a mobile phase.[2] this compound, being a moderately polar compound due to its carboxylic acid and hydroxyl groups, can be effectively separated from less polar and more polar impurities using a silica (B1680970) gel stationary phase and a gradient elution of organic solvents. The general workflow involves initial extraction and fractionation, followed by one or more chromatographic steps to achieve the desired purity.
Experimental Protocols
1. Preparation of Crude Extract and Initial Fractionation
This initial step aims to extract a broad range of secondary metabolites from the plant material and then to enrich the fraction containing the target diterpenoid acids.
-
Materials:
-
Dried and powdered plant material (e.g., resin or aerial parts of Juniperus formosana)
-
Methanol (B129727) (MeOH)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
-
-
Protocol:
-
Macerate the dried, powdered plant material in methanol at room temperature for 72 hours. Repeat the extraction three times to ensure exhaustive extraction.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and perform liquid-liquid partitioning in a separatory funnel.
-
First, partition the extract against n-hexane to remove non-polar compounds like fats and sterols. Collect the n-hexane fraction.
-
Subsequently, partition the remaining aqueous methanol layer with ethyl acetate to extract medium-polarity compounds, which will include this compound. Collect the ethyl acetate fraction.
-
Evaporate the solvent from the ethyl acetate fraction to yield the enriched diterpenoid acid fraction. This fraction will be used for chromatographic purification.
-
2. Purification by Silica Gel Column Chromatography
This is the primary purification step to isolate this compound from other compounds in the enriched fraction.
-
Materials:
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber for TLC
-
UV lamp (254 nm and 366 nm)
-
Staining reagent (e.g., ceric sulfate (B86663) solution)
-
Fraction collection tubes
-
-
Protocol:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry the silica gel-adsorbed sample and carefully load it onto the top of the prepared column.
-
Elution: Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient could be n-hexane:EtOAc from 100:0 to 0:100, followed by a final wash with methanol if highly polar compounds need to be eluted.
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) continuously.
-
TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:EtOAc 7:3). Visualize the spots under a UV lamp and/or by staining.
-
Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound and have a similar TLC profile.
-
Evaporation: Evaporate the solvent from the pooled fractions to obtain the purified this compound.
-
3. (Optional) Further Purification by Preparative HPLC
For achieving higher purity, a final polishing step using preparative High-Performance Liquid Chromatography (HPLC) can be performed.
-
Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for pH adjustment)
-
-
Protocol:
-
Dissolve the semi-purified this compound from the column chromatography step in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative C18 column.
-
Elute the compound using an isocratic or gradient mobile phase of methanol and water (e.g., 85:15 v/v methanol:water with 0.1% formic acid).[3][4]
-
Monitor the elution at a suitable wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the highly purified compound.
-
Data Presentation
Table 1: Summary of Chromatographic Conditions for Diterpenoid Acid Purification.
| Parameter | Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (60-120 mesh) | Reversed-Phase C18 |
| Mobile Phase | n-Hexane:Ethyl Acetate (Gradient) | Methanol:Water (Isocratic or Gradient) |
| Elution Mode | Gradient | Isocratic or Gradient |
| Detection | Thin Layer Chromatography (TLC) | UV Detector (e.g., 210 nm) |
| Typical Sample Load | Grams | Milligrams |
Visualizations
Diagram 1: General Workflow for Purification of this compound.
Caption: Workflow for the purification of this compound.
Diagram 2: Logical Relationship of Chromatography Steps.
Caption: Relationship between purification stages and techniques.
References
- 1. Imbricatolic Acid | C20H34O3 | CID 70688370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogres.com [phcogres.com]
Application Notes and Protocols: Total Synthesis of Imbricatoloic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic strategies toward Imbricatoloic acid and its analogs, with a focus on their potential as therapeutic agents. Detailed experimental protocols for the synthesis of key intermediates and the biological evaluation of these compounds are presented.
Introduction
This compound is a labdane-type diterpenoid characterized by a bicyclic decalin core and a carboxylic acid side chain. Labdane (B1241275) diterpenoids are a large and diverse class of natural products with a wide range of biological activities. While a formal total synthesis of this compound has not been extensively reported in the literature, its structural analogs have been synthesized and evaluated for their biological properties, particularly in the context of metabolic disorders. This document outlines a proposed synthetic approach to this compound based on established methods for the synthesis of related diterpenoids and provides detailed protocols for the synthesis and evaluation of its bioactive analogs.
Proposed Retrosynthetic Analysis of this compound
A plausible retrosynthetic strategy for this compound hinges on the construction of the core decalin ring system, a common feature in many diterpenoid syntheses. The synthesis would likely involve the formation of this key intermediate, followed by the elaboration of the side chain to introduce the carboxylic acid functionality.
Caption: Proposed retrosynthetic analysis of this compound.
Synthesis of this compound Analogs
Novel analogs of this compound have been synthesized by modifying the carboxylic acid at the C-15 position with N-substituted piperazine (B1678402) moieties. These modifications are of interest for exploring the structure-activity relationship (SAR) and improving the pharmacological profile of the parent compound.
General Synthetic Scheme for Piperazine Analogs
The synthesis of these analogs typically involves the activation of the carboxylic acid of this compound, followed by amide coupling with various N-substituted piperazines.
Caption: General synthetic workflow for this compound analogs.
Quantitative Data: Biological Activity of this compound Analogs
A series of N-substituted piperazine analogs of this compound have been synthesized and evaluated for their ability to stimulate glucose uptake in L6 skeletal muscle cells. The results are summarized in the table below.
| Compound | Substituent (R) | Concentration (µM) | Glucose Uptake Stimulation (%) |
| 4b | 4-Chlorophenyl | 10 | 54.73 |
| 4e | 2-Pyrimidinyl | 10 | 40.79 |
| 8b | 4-Chlorophenyl | 10 | 40.90 |
| 8e | 2-Pyrimidinyl | 10 | 39.55 |
| Metformin | (Positive Control) | 10 | 65.00 |
Experimental Protocols
Protocol for the Synthesis of N-Substituted Piperazine Analogs of this compound
This protocol describes a general procedure for the amide coupling of this compound with an N-substituted piperazine.
Materials:
-
This compound
-
N-substituted piperazine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the N-substituted piperazine (1.2 eq), DCC (1.1 eq), and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for In Vitro Glucose Uptake Assay in L6 Myotubes
This protocol details the procedure for measuring glucose uptake in L6 skeletal muscle cells using the fluorescent glucose analog 2-NBDG.
Materials:
-
L6 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
2-Deoxy-D-glucose (2-DG)
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Insulin (B600854) solution
-
Test compounds (this compound analogs)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
For differentiation into myotubes, seed the cells in a 96-well plate and, upon reaching confluence, switch the medium to DMEM with 2% horse serum. Allow the cells to differentiate for 4-6 days.
-
-
Glucose Uptake Assay:
-
Wash the differentiated L6 myotubes twice with PBS.
-
Starve the cells in serum-free DMEM for 3 hours.
-
Treat the cells with the test compounds at the desired concentrations (e.g., 10 µM) in serum-free DMEM for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., insulin at 100 nM).
-
Add 2-NBDG to a final concentration of 50 µM to each well and incubate for 30 minutes at 37°C.
-
Terminate the glucose uptake by washing the cells three times with ice-cold PBS.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis:
-
Calculate the percentage of glucose uptake stimulation relative to the vehicle control.
-
Caption: Experimental workflow for the 2-NBDG glucose uptake assay.
Signaling Pathway
The stimulation of glucose uptake in skeletal muscle cells by the this compound analogs may involve key signaling pathways that regulate glucose transport. While the exact mechanism for these specific analogs is yet to be fully elucidated, insulin-stimulated glucose uptake is known to be mediated by the PI3K/Akt pathway, leading to the translocation of GLUT4 transporters to the cell membrane.
Caption: Simplified insulin signaling pathway for glucose uptake.
Conclusion
The synthesis and biological evaluation of this compound analogs have demonstrated their potential as modulators of glucose uptake. The provided protocols offer a framework for the synthesis of further analogs and their assessment in relevant biological assays. While the total synthesis of the parent this compound remains to be fully disclosed, the strategies outlined here provide a solid foundation for future synthetic efforts toward this and other bioactive labdane diterpenoids. These findings are valuable for researchers in natural product synthesis, medicinal chemistry, and drug discovery focused on metabolic diseases.
Synthesis of Imbricatoloic Acid Derivatives for PTP-1B Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP-1B) has emerged as a significant therapeutic target for type 2 diabetes and obesity due to its role as a negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] Inhibition of PTP-1B can enhance insulin sensitivity, making it a promising strategy for the development of novel anti-diabetic agents. Imbricatoloic acid, a natural diterpenoid, has been identified as a scaffold of interest for developing PTP-1B inhibitors. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the evaluation of their PTP-1B inhibitory activity.
Data Presentation
The following table summarizes the PTP-1B inhibitory activity of synthesized this compound derivatives.
| Compound | Substitution | % Inhibition at 10 µM | IC50 (µM) |
| This compound (1) | - | - | >100 |
| 3 | C-15: Piperidinyl-amide | 65.4 ± 1.2 | 6.3 |
| 6 | C-15: Morpholinyl-amide | 62.1 ± 1.5 | 6.8 |
| 14 | C-19: Piperidinyl-amide | 60.5 ± 1.8 | 7.0 |
| 15 | C-19: Morpholinyl-amide | 58.9 ± 1.3 | 7.8 |
| 4b | C-15: N-Benzoylpiperazinyl-amide | - | 54.73 (% stimulation of glucose uptake) |
| 4e | C-15: N-(4-Chlorobenzoyl)piperazinyl-amide | - | 40.79 (% stimulation of glucose uptake) |
| 8b | C-19: N-Benzoylpiperazinyl-amide | - | 40.90 (% stimulation of glucose uptake) |
| 8e | C-19: N-(4-Chlorobenzoyl)piperazinyl-amide | - | 39.55 (% stimulation of glucose uptake) |
Data for compounds 3, 6, 14, and 15 are from in vitro PTP-1B enzyme inhibition assays.[1] Data for compounds 4b, 4e, 8b, and 8e represent stimulation of glucose uptake in L6 skeletal muscle cells, an indicator of potential anti-diabetic activity.[3][4]
Mandatory Visualization
PTP-1B Signaling Pathway in Insulin Resistance
Caption: PTP-1B negatively regulates the insulin signaling pathway.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for developing this compound-based PTP-1B inhibitors.
Experimental Protocols
General Synthesis of this compound Amide Derivatives
This protocol describes a general procedure for the synthesis of amide derivatives of this compound at the C-15 and C-19 carboxylic acid positions.
Materials:
-
This compound
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Appropriate amine (e.g., Piperidine, Morpholine, N-substituted piperazine)
-
Triethylamine (TEA)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add oxalyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the acid chloride.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude acid chloride.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere.
-
In a separate flask, dissolve the desired amine (1.5 equivalents) and TEA (2 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred solution of the acid chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure this compound amide derivative.
-
-
Characterization:
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
In Vitro PTP-1B Inhibition Assay
This protocol outlines the procedure for determining the inhibitory activity of the synthesized compounds against human recombinant PTP-1B using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.[5]
Materials:
-
Human recombinant PTP-1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM citrate (B86180) buffer (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
-
Sodium orthovanadate (Na₃VO₄) as a positive control
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and store at 4 °C.
-
Prepare a stock solution of pNPP in the assay buffer.
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of DMSO.
-
Add 70 µL of the assay buffer to each well.
-
Add 10 µL of the PTP-1B enzyme solution to each well and pre-incubate for 10 minutes at 37 °C.
-
Initiate the reaction by adding 10 µL of the pNPP solution to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Absorbance of test compound - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100
-
Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Glucose Uptake Assay in L6 Myotubes
This protocol describes the measurement of glucose uptake in differentiated L6 rat skeletal muscle cells to assess the insulin-sensitizing potential of the synthesized compounds.[6][7][8]
Materials:
-
Differentiated L6 myotubes
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Test compounds
-
Insulin (positive control)
-
Scintillation counter or fluorescence plate reader
-
24-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum once the cells reach confluence.
-
-
Glucose Uptake Assay:
-
Wash the differentiated L6 myotubes twice with KRH buffer.
-
Pre-incubate the cells with the test compounds or insulin at desired concentrations in KRH buffer for 30 minutes at 37 °C.
-
Add 2-deoxy-D-[³H]glucose (0.5 µCi/well) or 2-NBDG and incubate for an additional 10 minutes.
-
Terminate the glucose uptake by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH.
-
-
Measurement and Analysis:
-
If using 2-deoxy-D-[³H]glucose, transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
If using 2-NBDG, measure the fluorescence using a fluorescence plate reader.
-
Calculate the percentage of glucose uptake stimulation relative to the vehicle control.
-
Conclusion
The synthesis and evaluation of this compound derivatives provide a promising avenue for the discovery of novel PTP-1B inhibitors. The protocols outlined in this document offer a comprehensive guide for researchers to synthesize these compounds and assess their biological activity. The structure-activity relationship data generated can be instrumental in the design and optimization of more potent and selective PTP-1B inhibitors for the potential treatment of type 2 diabetes and related metabolic disorders.
References
- 1. Novel Imbricatolic acid derivatives as protein tyrosine phosphatase-1B inhibitors: Design, synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Synthesis of novel imbricatolic acid analogues via insertion of N-substituted piperazine at C-15/C-19 positions, displaying glucose uptake stimulation in L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ethanolic Extract of Folium Sennae Mediates the Glucose Uptake of L6 Cells by GLUT4 and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
Microbial Transformation of Imbricatoloic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microbial transformation of Imbricatoloic acid, a diterpenoid with cytotoxic properties. The biotransformation of this parent compound using fungal catalysts can lead to the generation of novel derivatives with potentially modified biological activities, offering a valuable tool for drug discovery and development. The following sections detail the observed transformations by select fungal species and provide step-by-step protocols for reproducing these experiments.
Data Presentation: Summary of Microbial Transformations
The microbial transformation of this compound has been successfully demonstrated using the fungal strains Aspergillus niger and Rhizopus nigricans. These bioconversions yield hydroxylated and epoxidated derivatives, respectively. The cytotoxicity of the parent compound and its metabolites has been evaluated against human lung fibroblasts and AGS (gastric adenocarcinoma) cells, with the results summarized in the table below.
| Compound | Microorganism | Transformation Product | IC50 AGS Cells (µM) | IC50 Fibroblasts (µM) |
| This compound | - | (Parent Compound) | 134 | 280 |
| 1α-hydroxyimbricatolic acid | Aspergillus niger | Hydroxylation | 307 | 631 |
| 15-hydroxy-8,17-epoxylabdan-19-oic acid | Rhizopus nigricans | Epoxidation & Hydroxylation | 288 | 305 |
Experimental Protocols
The following protocols provide a detailed methodology for the microbial transformation of this compound. These are based on established methods for the fungal biotransformation of diterpenoids and incorporate specific details from the transformation of this compound[1].
Protocol 1: Microbial Culture and Maintenance
-
Microorganisms: Aspergillus niger and Rhizopus nigricans.
-
Culture Medium: Potato Dextrose Agar (B569324) (PDA) slants.
-
Procedure:
-
Inoculate the fungal strains onto separate PDA slants.
-
Incubate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.
-
Store the slants at 4°C for future use. For long-term storage, prepare spore suspensions in 20% glycerol (B35011) and store at -80°C.
-
Protocol 2: Two-Stage Fermentation for Biotransformation
This protocol utilizes a two-stage fermentation process to first generate sufficient mycelial biomass before introducing the substrate for transformation.
Stage I: Inoculum Preparation
-
Medium: Prepare a liquid medium containing (per liter): 20 g glucose, 5 g peptone, 5 g yeast extract, and 5 g malt (B15192052) extract.
-
Procedure:
-
Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and autoclave at 121°C for 20 minutes.
-
After cooling, inoculate each flask with a loopful of spores or a small agar plug from the PDA slants.
-
Incubate the flasks on a rotary shaker at 150 rpm and 25-28°C for 48 hours.
-
Stage II: Preparative Scale Fermentation and Biotransformation
-
Medium: Use the same liquid medium composition as in Stage I.
-
Procedure:
-
Prepare 1 L of the medium in 5 L Erlenmeyer flasks and autoclave.
-
Inoculate the preparative scale flasks with the 48-hour-old seed culture from Stage I (10% v/v).
-
Incubate on a rotary shaker at 150 rpm and 25-28°C for 48 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Add the this compound solution to the 48-hour-old culture to a final concentration of 200 mg/L[1].
-
Continue the incubation under the same conditions for 14 days[1].
-
Monitor the transformation periodically by withdrawing small aliquots, extracting with an equal volume of ethyl acetate (B1210297), and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Protocol 3: Extraction and Purification of Metabolites
-
Procedure:
-
After the 14-day incubation period, separate the mycelium from the culture broth by filtration.
-
Mycelium Extraction:
-
Wash the mycelial mass with distilled water.
-
Homogenize the mycelium and extract three times with ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.
-
-
Culture Broth Extraction:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers and evaporate to dryness under reduced pressure.
-
-
Purification:
-
Combine the crude extracts from the mycelium and the broth.
-
Subject the combined crude extract to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by TLC.
-
Combine fractions containing the purified metabolites and recrystallize if necessary.
-
Characterize the structure of the purified compounds using spectroscopic techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.
-
-
Visualizations
The following diagrams illustrate the microbial transformation pathways of this compound and a general workflow for the experimental procedure.
Caption: Fungal transformation pathways of this compound.
Caption: General experimental workflow for microbial transformation.
References
Application Notes: Imbricatoloic Acid as a Potent Inhibitor of Protein Tyrosine Phosphatase-1B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for managing type 2 diabetes and obesity.[1][2][3] PTP1B negatively regulates insulin (B600854) and leptin signaling pathways by dephosphorylating the insulin receptor and its substrates.[1][2] Inhibition of PTP1B is a promising strategy to enhance insulin sensitivity and address metabolic disorders.[2][3] Imbricatoloic acid, a natural diterpenoid, and its derivatives have demonstrated notable inhibitory activity against PTP1B, making them promising candidates for further investigation and drug development.[4]
These application notes provide a comprehensive overview of the quantitative data on the PTP1B inhibitory effects of this compound derivatives and detailed protocols for assessing their activity.
Data Presentation: PTP1B Inhibition by this compound Derivatives
The inhibitory potential of this compound and its synthesized derivatives against PTP1B has been evaluated, with several compounds exhibiting significant activity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.
| Compound | Chemical Modification | PTP1B IC50 (µM) |
| 3 | Derivative of this compound | 6.3[4] |
| 6 | Derivative of this compound | 6.8[4] |
| 14 | Derivative of this compound | 7.0[4] |
| 15 | Derivative of this compound | 7.8[4] |
These derivatives were synthesized by introducing various nitrogenous functionalities at the C-15 and C-19 positions of the this compound structure.[4]
Experimental Protocols
This section details the methodologies for evaluating the inhibitory effects of this compound and its derivatives on PTP1B.
Protocol 1: In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against human recombinant PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Human recombinant PTP1B enzyme
-
This compound or its derivatives
-
p-Nitrophenyl phosphate (pNPP)
-
Reaction Buffer: 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT[5]
-
1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Reaction Buffer
-
Test compound at various concentrations
-
Human recombinant PTP1B enzyme
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding pNPP to a final concentration of 2 mM.[5]
-
Incubate the reaction mixture at 37°C for 30 minutes.[5]
-
Terminate the reaction by adding 1 M NaOH.[5]
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Include appropriate controls: a positive control (a known PTP1B inhibitor), a negative control (vehicle), and a blank (no enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: Kinetic Analysis of PTP1B Inhibition
This protocol outlines the procedure to determine the kinetic parameters (Km and Vmax) of PTP1B inhibition by this compound derivatives.
Materials:
-
Same as Protocol 1
Procedure:
-
Perform the PTP1B inhibition assay as described in Protocol 1, but with varying concentrations of the substrate (pNPP).
-
For each concentration of the inhibitor, measure the initial reaction velocities at different pNPP concentrations.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the apparent Km and Vmax values in the presence and absence of the inhibitor.
-
Analysis of these plots will help in elucidating the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). For instance, kinetic analysis of one actinomycete extract showed a Km of 10.91 ± 0.50 mM and a Vmax of 0.02 ± 0.00 μmol/min, suggesting a reduction in catalytic efficiency.[5]
Visualizations
PTP1B Signaling Pathway
The following diagram illustrates the role of PTP1B as a negative regulator in the insulin signaling pathway.
Caption: PTP1B negatively regulates insulin signaling.
Experimental Workflow for PTP1B Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for assessing the inhibitory potential of this compound on PTP1B.
Caption: Workflow for PTP1B inhibition assay.
Conclusion
This compound and its derivatives represent a promising class of natural compounds for the inhibition of PTP1B. The provided data and protocols offer a solid foundation for researchers to further explore their therapeutic potential in the context of type 2 diabetes and other metabolic diseases. Further studies, including detailed kinetic analyses and in vivo efficacy assessments, are warranted to fully elucidate their mechanism of action and therapeutic utility.
References
- 1. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 3. The importance of including the C-terminal domain of PTP1B1-400 to identify potential antidiabetic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Imbricatolic acid derivatives as protein tyrosine phosphatase-1B inhibitors: Design, synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Imbricatoloic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricatoloic acid is a naturally occurring diterpenoid compound that belongs to the labdane (B1241275) class. Diterpenoids have garnered significant interest in oncology research due to their potential anticancer properties. Several studies have demonstrated that various diterpenes can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis.[1][2][3] This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells, presents hypothetical data for illustrative purposes, and proposes a potential signaling pathway involved in its mechanism of action.
Hypothetical Data Presentation
The following table summarizes the hypothetical dose-dependent effect of this compound on the cell cycle distribution of a human cervical cancer cell line (HeLa) after 48 hours of treatment. This data illustrates a common outcome for diterpenoid compounds, showing an accumulation of cells in the G2/M phase, indicative of cell cycle arrest at this checkpoint.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | 0 | 55.2 ± 2.1 | 25.8 ± 1.5 | 19.0 ± 1.8 |
| This compound | 10 | 50.1 ± 2.5 | 23.5 ± 1.9 | 26.4 ± 2.2 |
| This compound | 25 | 42.6 ± 3.0 | 18.2 ± 2.1 | 39.2 ± 3.5 |
| This compound | 50 | 30.5 ± 2.8 | 12.3 ± 1.7 | 57.2 ± 4.1 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HeLa (human cervical adenocarcinoma) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing this compound at the desired concentrations (e.g., 0, 10, 25, 50 µM) or a vehicle control (e.g., DMSO). Cells are then incubated for the desired time period (e.g., 24, 48 hours).
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is adapted from established methods for cell cycle analysis.[1][2][4][5][6]
Materials:
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol (B145695), cold (-20°C)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, detach the cells using trypsin-EDTA and collect them. Also, collect the supernatant to include any floating/apoptotic cells.
-
Washing: Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Storage: Incubate the cells in 70% ethanol at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.
-
Rehydration and Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of cold PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes to ensure that only DNA is stained.
-
PI Staining: Add 500 µL of PI staining solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect the fluorescence data for at least 10,000 events per sample. The data can be analyzed using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Mandatory Visualizations
Experimental Workflow for Cell Cycle Analysis
References
- 1. New Diterpenoids from Mesona procumbens with Antiproliferative Activities Modulate Cell Cycle Arrest and Apoptosis in Human Leukemia Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of Diterpenoids from Jatropha gossypiifolia: Cell Cycle Arrest and Apoptosis-Inducing Activity in RKO Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pimarane Diterpenes from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C20H34O3 | CID 15559752 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Gastroprotective Potential of Imbricatoloic Acid in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imbricatoloic acid, a lichen-derived depside, has not been directly investigated for its gastroprotective effects. However, a closely related compound, Imbricaric acid, has demonstrated significant anti-inflammatory properties. Research has shown that Imbricaric acid is a dual inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO) and also suppresses the activation of nuclear factor kappa B (NF-κB).[1][2] These pathways are critically involved in the inflammatory cascade that contributes to the pathogenesis of gastric ulcers. The inhibition of these specific inflammatory targets, without affecting the cyclooxygenase (COX) enzymes responsible for producing gastroprotective prostaglandins, suggests a potential therapeutic window for this compound in preventing gastric mucosal injury.
These application notes provide a proposed framework for evaluating the gastroprotective effects of this compound in preclinical animal models based on the known anti-inflammatory mechanisms of similar compounds.
Proposed Experimental Design
The following experimental design is proposed to investigate the gastroprotective activity of this compound.
Table 1: Experimental Groups for Gastroprotective Studies
| Group | Treatment | Rationale |
| 1 | Vehicle Control | Normal baseline |
| 2 | Ulcerogen (Ethanol or Indomethacin) + Vehicle | Negative control, to induce gastric ulcers |
| 3 | Ulcerogen + Omeprazole (20 mg/kg) | Positive control, standard proton pump inhibitor |
| 4 | Ulcerogen + this compound (Low Dose, e.g., 25 mg/kg) | Test group to evaluate dose-dependent effects |
| 5 | Ulcerogen + this compound (Medium Dose, e.g., 50 mg/kg) | Test group to evaluate dose-dependent effects |
| 6 | Ulcerogen + this compound (High Dose, e.g., 100 mg/kg) | Test group to evaluate dose-dependent effects |
Experimental Protocols
Ethanol-Induced Gastric Ulcer Model
This model is used to assess the cytoprotective effects of a compound.
Protocol:
-
Animal Preparation: Male Wistar rats (180-220g) are fasted for 24 hours with free access to water.
-
Dosing: Animals are orally administered the vehicle, Omeprazole, or this compound at the specified doses.
-
Ulcer Induction: One hour after treatment, 1 mL of absolute ethanol (B145695) is administered orally to each rat.
-
Sample Collection: One hour after ethanol administration, animals are euthanized by cervical dislocation.
-
Macroscopic Evaluation: Stomachs are removed, opened along the greater curvature, and washed with saline. The ulcer index is calculated by measuring the area of hemorrhagic lesions.
-
Histopathological Analysis: A section of the gastric tissue is fixed in 10% buffered formalin for histological examination (H&E and PAS staining).
-
Biochemical Analysis: The remaining gastric tissue is homogenized for the analysis of oxidative stress markers (MDA, SOD, GSH) and inflammatory markers (MPO, TNF-α, IL-1β, IL-6).
Indomethacin-Induced Gastric Ulcer Model
This model assesses the protective effect against NSAID-induced gastric injury.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats (200-250g) are fasted for 24 hours with free access to water.
-
Dosing: Animals receive oral pretreatment with the vehicle, Omeprazole, or this compound for three consecutive days.
-
Ulcer Induction: On the third day, 30 minutes after the final treatment dose, a single oral dose of indomethacin (B1671933) (30 mg/kg) is administered to induce gastric ulcers.
-
Sample Collection: Four hours after indomethacin administration, the animals are euthanized.
-
Evaluation: Macroscopic, histopathological, and biochemical evaluations are performed as described in the ethanol-induced ulcer model protocol. Additionally, prostaglandin E2 (PGE2) levels in the gastric mucosa are measured.
Data Presentation
Table 2: Hypothetical Macroscopic and Biochemical Parameters in Ethanol-Induced Gastric Ulcer Model
| Treatment Group | Ulcer Index (mm²) | MDA (nmol/mg protein) | SOD (U/mg protein) | GSH (µmol/g tissue) | MPO (U/g tissue) |
| Vehicle Control | 0 | 1.5 ± 0.2 | 25.8 ± 2.1 | 5.2 ± 0.4 | 1.1 ± 0.1 |
| Ethanol + Vehicle | 15.6 ± 2.3 | 5.8 ± 0.6 | 12.3 ± 1.5 | 2.1 ± 0.3 | 4.5 ± 0.5 |
| Ethanol + Omeprazole | 2.1 ± 0.4 | 2.1 ± 0.3 | 22.5 ± 1.9 | 4.8 ± 0.5 | 1.5 ± 0.2 |
| Ethanol + IA (25 mg/kg) | 10.2 ± 1.5 | 4.5 ± 0.5 | 15.1 ± 1.3 | 2.9 ± 0.3 | 3.8 ± 0.4 |
| Ethanol + IA (50 mg/kg) | 5.8 ± 0.9 | 3.2 ± 0.4 | 19.8 ± 1.7 | 3.8 ± 0.4 | 2.5 ± 0.3 |
| Ethanol + IA (100 mg/kg) | 2.5 ± 0.5 | 2.3 ± 0.3 | 23.1 ± 2.0 | 4.6 ± 0.5 | 1.7 ± 0.2 |
IA: this compound. Data are presented as mean ± SEM.
Table 3: Hypothetical Inflammatory Cytokine and Prostaglandin Levels in Indomethacin-Induced Gastric Ulcer Model
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) | PGE2 (pg/mg tissue) |
| Vehicle Control | 25.3 ± 3.1 | 15.8 ± 2.0 | 30.1 ± 3.5 | 250.5 ± 20.1 |
| Indomethacin + Vehicle | 85.6 ± 9.2 | 60.2 ± 7.5 | 110.8 ± 12.3 | 85.3 ± 9.8 |
| Indomethacin + Omeprazole | 35.1 ± 4.0 | 25.3 ± 3.1 | 45.6 ± 5.1 | 230.1 ± 18.5 |
| Indomethacin + IA (25 mg/kg) | 70.2 ± 8.1 | 50.1 ± 6.2 | 95.3 ± 10.1 | 150.6 ± 15.3 |
| Indomethacin + IA (50 mg/kg) | 55.8 ± 6.5 | 38.9 ± 4.8 | 70.2 ± 8.2 | 200.8 ± 17.2 |
| Indomethacin + IA (100 mg/kg) | 38.9 ± 4.5 | 28.1 ± 3.5 | 50.1 ± 6.0 | 240.3 ± 19.8 |
IA: this compound. Data are presented as mean ± SEM.
Visualizations
Caption: Proposed experimental workflow for evaluating the gastroprotective effect of this compound.
Caption: Known anti-inflammatory signaling pathways inhibited by Imbricaric acid, a related compound to this compound.
References
Application Notes and Protocols: Investigating Imbricatoloic Acid as a Precursor for Novel Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: Imbricatoloic acid is a naturally occurring bicyclic diterpene found in several plant species, including Juniperus phoenicea, Juniperus communis, and Pteris linearis[1][2]. As a member of the diterpenoid class, which is known for a wide range of biological activities, this compound represents a promising scaffold for drug discovery. Preliminary studies have demonstrated its cytotoxic effects against various human cancer cell lines, highlighting its potential as a starting point for the development of novel anti-cancer agents[1]. However, comprehensive data on its broader pharmacological profile and mechanism of action remain limited.
These application notes provide a structured framework and detailed protocols for the systematic evaluation of this compound. The goal is to guide researchers from initial bioactivity screening and mechanism of action studies to its development as a chemical precursor for semi-synthetic drug candidates.
Quantitative Biological Data
Currently, the publicly available quantitative data for this compound is limited to its cytotoxic activity. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values against several human tumor cell lines.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 Range (μg/mL) | Reference |
|---|---|---|---|
| HCT116 | Colon Carcinoma | 9.48 - 33.69 | [1] |
| A375 | Malignant Melanoma | 9.48 - 33.69 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 9.48 - 33.69 |[1] |
Note: This data provides a crucial baseline for further investigation and suggests that this compound possesses moderate to potent cytotoxic potential.
Proposed Research and Development Workflow
A systematic approach is essential to evaluate a natural product's therapeutic potential. The following workflow outlines the key stages in the investigation of this compound, from initial screening to its use as a drug precursor.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the evaluation of this compound.
Protocol 1: Extraction and Isolation from Juniperus sp.
This protocol describes a general method for the extraction and isolation of diterpenoids from plant material.
-
1.1. Material Preparation:
-
Air-dry the leaves and berries of Juniperus sp. at room temperature for 7-10 days until brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
-
1.2. Solvent Extraction:
-
Macerate the powdered plant material (e.g., 500 g) in 95% ethanol (B145695) (2.5 L) at room temperature for 72 hours with occasional agitation.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.
-
-
1.3. Liquid-Liquid Partitioning:
-
Suspend the crude extract in a 9:1 methanol (B129727):water solution and partition successively with n-hexane, dichloromethane (B109758), and ethyl acetate (B1210297).
-
Concentrate each fraction using a rotary evaporator. This compound, as a moderately polar diterpene acid, is expected to be enriched in the dichloromethane or ethyl acetate fractions.
-
-
1.4. Chromatographic Purification:
-
Subject the most promising fraction (e.g., ethyl acetate) to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane:EtOAc from 99:1 to 50:50).
-
Collect fractions (e.g., 20 mL each) and monitor by Thin Layer Chromatography (TLC), visualizing spots with an appropriate stain (e.g., ceric sulfate) and heating.
-
Pool fractions containing the target compound (identified by comparing with a standard, if available, or by subsequent analysis).
-
Perform further purification of the pooled fractions using preparative HPLC with a C18 column and a methanol/water/formic acid mobile phase to yield pure this compound.
-
-
1.5. Characterization:
-
Confirm the structure and purity of the isolated compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC).
-
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which this compound inhibits cell viability by 50% (IC50).
-
2.1. Cell Culture:
-
Culture human cancer cell lines (e.g., HCT116, A375, MDA-MB-231) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
2.2. Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells per well in 100 µL of media into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
2.3. Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Create a series of dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include "vehicle control" (media with DMSO) and "untreated control" wells.
-
Incubate the plate for 48 or 72 hours.
-
-
2.4. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
-
2.5. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol assesses the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages.
-
3.1. Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO2.
-
-
3.2. Assay Procedure:
-
Seed 5 x 10⁴ cells per well in 100 µL of media into a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells for 2 hours with various concentrations of this compound (e.g., 1-50 µM).
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include control wells (cells only, cells + LPS, cells + compound only).
-
Incubate the plate for a further 24 hours.
-
-
3.3. Nitrite (B80452) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.
-
-
3.4. Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample and determine the percentage inhibition of NO production relative to the LPS-only control.
-
Note: A parallel MTT assay should be run under the same conditions to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Key Signaling Pathway for Investigation
Many natural products with anti-inflammatory and anti-cancer properties exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, cell survival, and proliferation. Investigating the effect of this compound on this pathway is a logical step to elucidate its mechanism of action.
This compound as a Precursor for Semi-Synthesis
The carboxylic acid functional group on this compound is an ideal handle for chemical modification to create novel derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. The workflow below illustrates a typical semi-synthetic strategy.
Protocol 4: Semi-synthesis of this compound Methyl Ester
This protocol provides a basic example of derivatization.
-
4.1. Reaction Setup:
-
Dissolve pure this compound (e.g., 50 mg) in 5 mL of anhydrous methanol in a round-bottom flask.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Fit the flask with a condenser and reflux the mixture at 65°C for 4-6 hours.
-
Monitor the reaction progress using TLC by observing the disappearance of the starting material.
-
-
4.2. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the pure methyl ester derivative.
-
-
4.3. Characterization:
-
Confirm the structure of the new compound via MS (observing the mass increase) and NMR (observing the appearance of a methoxy (B1213986) singlet at ~3.7 ppm). The purified derivative is now ready for biological evaluation as described in Protocols 2 and 3.
-
References
Application Notes and Protocols for Developing Imbricatoloic Acid-Based Inhibitors for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Type 2 diabetes is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin (B600854) resistance and relative insulin deficiency. A key therapeutic strategy involves the inhibition of enzymes that regulate insulin signaling and carbohydrate digestion. Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of the insulin signaling pathway, and its inhibition is a validated approach to enhance insulin sensitivity.[1][2][3][4][5] Additionally, enzymes such as α-glucosidase and α-amylase play crucial roles in the digestion of carbohydrates, and their inhibition can delay glucose absorption and reduce postprandial hyperglycemia.[6][7][8][9]
Imbricatoloic acid, a natural diterpenoid, and its derivatives have emerged as a promising class of compounds for the development of novel therapeutics for type 2 diabetes. Notably, derivatives of this compound have demonstrated significant inhibitory activity against PTP1B.[10] This document provides detailed application notes and experimental protocols for the evaluation of this compound-based compounds as potential inhibitors of PTP1B, α-glucosidase, and α-amylase for the management of type 2 diabetes.
Target Overview and Signaling Pathways
Protein Tyrosine Phosphatase 1B (PTP1B) Signaling Pathway
PTP1B is a key negative regulator of the insulin signaling cascade. Upon insulin binding to its receptor (IR), the receptor autophosphorylates on tyrosine residues, initiating a downstream signaling cascade that leads to glucose uptake and utilization. PTP1B dephosphorylates the activated insulin receptor and its substrates (like IRS-1), thus attenuating the insulin signal.[2][3][4] Inhibition of PTP1B is expected to enhance and prolong insulin signaling, thereby improving insulin sensitivity.
α-Amylase and α-Glucosidase in Carbohydrate Digestion
α-Amylase, present in saliva and pancreatic secretions, initiates the digestion of complex carbohydrates like starch into smaller oligosaccharides. α-Glucosidase, located in the brush border of the small intestine, further breaks down these oligosaccharides and disaccharides into monosaccharides, primarily glucose, which is then absorbed into the bloodstream.[8][9][11][12] Inhibiting these enzymes can slow down carbohydrate digestion, leading to a more gradual rise in postprandial blood glucose levels.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chepraecoxins A-G, ent-Kaurane Diterpenoids with α-Glucosidase Inhibitory Activities from Chelonopsis praecox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Insights into the Latest Advancement in α-Amylase Inhibitors of Plant Origin with Anti-Diabetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-Glucosidase Inhibitory Diterpenes from Euphorbia antiquorum Growing in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities of Novel Abietane Diterpenes from Salvia africana-lutea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of α-glucosidase and α-amylase by herbal compounds for the treatment of type 2 diabetes: A validation of in silico reverse docking with in vitro enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Evaluation of α-amylase and α-glucosidase Inhibition of 2,3-Epoxyprocyanidin C1 and Other Constituents from Pterocarpus erinaceus Poir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Ursolic Acid in Cancer Models
Note: Initial searches for in vivo studies of Imbricatoloic acid in cancer models did not yield specific results. As an alternative, this document provides detailed application notes and protocols for Ursolic Acid , a structurally related and extensively studied pentacyclic triterpenoid (B12794562) with significant anti-cancer properties demonstrated in numerous in vivo models.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ursolic acid (UA) is a natural pentacyclic triterpenoid compound found in a wide variety of plants, including the peels of apples, holy basil, and rosemary.[1] It has garnered significant interest in oncology research due to its multi-targeted anti-cancer activities.[2] Extensive in vitro and in vivo studies have shown that UA can inhibit proliferation, induce apoptosis, and suppress metastasis and angiogenesis in a wide range of cancers, including prostate, breast, lung, pancreatic, and colorectal cancers.[3] Its low toxicity profile in animal models makes it a promising candidate for further preclinical and clinical development. These notes provide an overview of its mechanisms, quantitative efficacy in various cancer models, and detailed protocols for its in vivo application.
Mechanism of Action: Key Signaling Pathways
Ursolic acid exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in tumor growth, survival, and metastasis. Its ability to interfere with these networks at several points contributes to its broad efficacy.[1][2]
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Ursolic acid has been shown to inhibit the phosphorylation of Akt and mTOR, leading to decreased proliferation and induction of apoptosis in prostate and breast cancer cells.[4][5]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that promotes inflammation, cell survival, and chemoresistance. UA suppresses the activation of NF-κB, thereby downregulating the expression of its target genes involved in proliferation (cyclin D1), survival (Bcl-2, Bcl-xL), and angiogenesis (VEGF).[1][6]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is frequently activated in many cancers and plays a crucial role in tumor cell survival and proliferation. UA has been shown to inhibit the phosphorylation and activation of STAT3 in pancreatic and colorectal cancer models.[7][8]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, is involved in cell proliferation and differentiation. UA has been found to disrupt MAPK/ERK signaling in various cancer types.[1][7]
-
Wnt/β-Catenin Pathway: Aberrant activation of this pathway is common in colorectal cancer. Ursolic acid can suppress the expression of β-catenin, inhibiting tumor growth.[2][9]
-
Apoptosis Induction: UA induces programmed cell death by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and activating caspases (-3, -8, -9).[4][10]
Caption: Key signaling pathways inhibited by Ursolic Acid in cancer cells.
Quantitative Data from In Vivo Cancer Models
The anti-tumor efficacy of Ursolic Acid has been quantified in various xenograft and orthotopic mouse models. The data below summarizes key findings.
| Cancer Type | Cell Line | Animal Model | Treatment Protocol | Results | Citation |
| Pancreatic Cancer | Panc-28 | Orthotopic Nude Mice | 250 mg/kg UA (oral gavage) | Suppressed tumor growth and enhanced gemcitabine's effect. | [6] |
| Breast Cancer | 4T1-Luc | Mammary Fat Pad Xenograft | 25-50 mg/kg/day UA (i.p.) | Suppressed tumor growth and lung metastasis. | [11] |
| Hepatocellular Carcinoma | H22 | Subcutaneous Xenograft | 100 mg/kg UA | 45.6% inhibition of tumor growth compared to control. | [12] |
| Colorectal Cancer | HCT-116 | Orthotopic Nude Mice | 100 mg/kg UA (i.p.) + Capecitabine | Significantly inhibited tumor growth and metastasis. | [9] |
| Lung Cancer | H1975 | Subcutaneous Xenograft | 25 mg/kg/day UA (i.p.) for 18 days | Suppressed xenograft tumor growth. | [13] |
| Pancreatic Cancer | MIA PaCa-2 | Subcutaneous Xenograft | 40 mg/kg UA (i.p.) every 3 days | Reduced tumor growth and restored sensitivity to gemcitabine (B846). | [14] |
Experimental Protocols
Protocol for Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the establishment of an orthotopic pancreatic cancer model and subsequent treatment with Ursolic acid, adapted from methodologies in published studies.[6]
Materials:
-
Human pancreatic cancer cells (e.g., Panc-28)
-
Matrigel (Corning)
-
6- to 8-week-old male athymic nude mice
-
Ursolic Acid (powder)
-
Vehicle (e.g., corn oil or 0.5% methylcellulose)
-
Gemcitabine
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture Panc-28 cells under standard conditions. On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL. Keep on ice.
-
Orthotopic Implantation:
-
Anesthetize the nude mouse using isoflurane.
-
Make a small incision in the left upper quadrant of the abdomen to expose the pancreas.
-
Carefully inject 20 µL of the cell suspension (2 x 10⁵ cells) into the tail of the pancreas using a 30-gauge needle.
-
Close the peritoneum and skin with sutures.
-
Monitor the animal for post-operative recovery.
-
-
Treatment Initiation:
-
Allow tumors to establish for 7-10 days.
-
Randomize mice into treatment groups (e.g., Vehicle Control, Ursolic Acid, Gemcitabine, UA + Gemcitabine).
-
Prepare Ursolic Acid suspension in the chosen vehicle. A common dose is 250 mg/kg.[6]
-
Administer treatment via oral gavage daily or as determined by the study design.
-
-
Tumor Monitoring and Data Collection:
-
Monitor animal body weight and general health 2-3 times per week.
-
Tumor growth can be monitored using non-invasive imaging (e.g., bioluminescence if using luciferase-tagged cells) or by sacrificing a cohort of animals at set time points to measure tumor volume and weight.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., 4-6 weeks), euthanize the mice.
-
Excise the primary tumors and weigh them.
-
Harvest distant organs (e.g., liver, spleen) to assess for metastasis.[6]
-
Fix tumor tissues in formalin for immunohistochemical analysis of biomarkers like Ki-67 (proliferation) and CD31 (microvessel density).[6]
-
Snap-freeze tumor portions in liquid nitrogen for Western blot analysis of signaling proteins (e.g., p-STAT3, p-NF-κB).
-
Caption: General workflow for an in vivo xenograft study with Ursolic Acid.
Preparation of Ursolic Acid for In Vivo Administration
The poor water solubility of Ursolic Acid necessitates careful preparation for in vivo use.
-
For Oral Gavage: Ursolic acid can be suspended in vehicles such as a 0.5% (w/v) solution of low-viscosity methylcellulose, corn oil, or a solution of 1% DMSO in normal saline.[13][15] It is critical to ensure a uniform suspension before each administration, typically by vortexing or sonicating the mixture.
-
For Intraperitoneal (i.p.) Injection: A common method involves first dissolving Ursolic Acid in a minimal amount of DMSO and then diluting it with saline or PBS to the final concentration. The final concentration of DMSO should ideally be below 5-10% to avoid toxicity.[11]
Safety and Handling: Researchers should handle Ursolic Acid powder in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
References
- 1. helping4cancer.com [helping4cancer.com]
- 2. Ursolic Acid’s Alluring Journey: One Triterpenoid vs. Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ursolic acid inhibits the growth of human pancreatic cancer and enhances the antitumor potential of gemcitabine in an orthotopic mouse model through suppression of the inflammatory microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Ursolic Acid Inhibits Proliferation and Induces Apoptosis of Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ursolic Acid Inhibits Breast Cancer Metastasis by Suppressing Glycolytic Metabolism via Activating SP1/Caveolin-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ursolic acid restores sensitivity to gemcitabine through the RAGE/NF-κB/MDR1 axis in pancreatic cancer cells and in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Ursolic Acid Ameliorates Spinal Cord Injury in Mice by Regulating Gut Microbiota and Metabolic Changes [frontiersin.org]
Formulation of Imbricatoloic Acid for Improved Bioavailability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricatoloic acid, a diterpenoid natural product, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. However, like many other diterpenoids, its clinical utility is hampered by poor aqueous solubility, which leads to low and variable oral bioavailability. Based on its predicted high lipophilicity (LogP ≈ 4.65) and acidic nature (pKa ≈ 4.68), this compound is anticipated to be a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.
These application notes provide a comprehensive guide to formulating this compound to enhance its oral bioavailability. We present detailed protocols for solubility determination, formulation development using solid dispersion and self-emulsifying drug delivery system (SEDDS) technologies, and methods for in vitro and in vivo characterization.
Physicochemical Characterization of this compound
Accurate physicochemical characterization is the cornerstone of rational formulation design. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Method/Source |
| Molecular Formula | C₂₀H₃₄O₃ | --- |
| Molecular Weight | 322.48 g/mol | --- |
| Predicted LogP | 4.64860 | Calculation |
| Predicted pKa | 4.68 | Calculation |
| Melting Point | 102-105 °C | Experimental |
| Predicted BCS Class | Class II | Based on high LogP and expected high permeability of diterpenoids. |
Experimental Protocols: Pre-formulation and Formulation Development
Protocol for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various solvents to inform formulation strategy.
Materials:
-
This compound
-
Solvents: Purified water, 0.1 N HCl (pH 1.2), Phosphate (B84403) buffer (pH 6.8), Ethanol (B145695), Propylene glycol, Polyethylene glycol 400 (PEG 400), and selected oils (e.g., Capryol 90, Labrafil M 1944 CS)
-
HPLC-UV or LC-MS/MS for quantification
-
Shaking incubator
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Seal the vials and place them in a shaking incubator at 25 ± 0.5 °C for 48 hours to ensure equilibrium is reached.
-
After 48 hours, visually inspect the vials for the presence of undissolved solid material.
-
Centrifuge the samples at 10,000 rpm for 15 minutes to separate the undissolved solid.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.
-
Perform the experiment in triplicate for each solvent.
Formulation Strategy 1: Solid Dispersion
Solid dispersions enhance the dissolution rate of poorly soluble drugs by dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier matrix at a molecular level.
Objective: To prepare solid dispersions of this compound with various hydrophilic polymers.
Materials:
-
This compound
-
Hydrophilic carriers: Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (B11928114) (HPMC), Soluplus®
-
Organic solvent: Ethanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Prepare solutions of this compound and the selected carrier in ethanol at different drug-to-carrier weight ratios (e.g., 1:1, 1:3, 1:5).
-
Ensure complete dissolution of both components.
-
Remove the solvent using a rotary evaporator at 40-50 °C under vacuum.
-
Dry the resulting solid film in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.
-
Pulverize the dried mass using a mortar and pestle and pass it through a 100-mesh sieve.
-
Store the prepared solid dispersions in a desiccator until further analysis.
Formulation Strategy 2: Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.
Objective: To identify the self-emulsifying regions and select optimal concentrations of oil, surfactant, and co-surfactant.
Materials:
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
Purified water
-
Vortex mixer
Procedure:
-
Prepare mixtures of surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase at varying weight ratios (from 9:1 to 1:9).
-
Titrate each oil/Sₘᵢₓ mixture with purified water dropwise under constant vortexing.
-
Observe the mixture for transparency and ease of emulsification. The point at which the mixture becomes turbid is the endpoint.
-
Record the amount of water added.
-
Plot the data on a pseudo-ternary phase diagram with oil, Sₘᵢₓ, and water as the three vertices to delineate the self-emulsifying region.
Objective: To prepare a stable and efficient SEDDS formulation of this compound.
Materials:
-
This compound
-
Optimized oil, surfactant, and co-surfactant from the phase diagram study.
-
Magnetic stirrer
Procedure:
-
Accurately weigh the required quantities of the oil, surfactant, and co-surfactant based on the optimized ratio from the pseudo-ternary phase diagram.
-
Add the weighed amount of this compound to the mixture.
-
Gently heat the mixture to 30-40 °C while stirring with a magnetic stirrer until the drug is completely dissolved and a clear, homogenous solution is obtained.
-
Store the prepared SEDDS formulation in a sealed container at room temperature.
In Vitro Characterization Protocols
Protocol for In Vitro Dissolution Testing
Objective: To evaluate and compare the dissolution profiles of pure this compound and its formulations.
Materials:
-
USP Dissolution Apparatus II (Paddle type)
-
Dissolution media: 0.1 N HCl (pH 1.2) and phosphate buffer (pH 6.8), each containing 0.5% Tween 80 to maintain sink conditions.
-
Pure this compound, solid dispersion, and SEDDS formulations.
-
HPLC-UV or LC-MS/MS for quantification.
Procedure:
-
Fill the dissolution vessels with 900 mL of the dissolution medium and maintain the temperature at 37 ± 0.5 °C.
-
Set the paddle speed to 75 rpm.
-
Add an accurately weighed amount of the sample (equivalent to a fixed dose of this compound) to each vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for this compound concentration using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
Protocol for In Vitro Drug Release from SEDDS using Dialysis Method
Objective: To assess the drug release kinetics from the SEDDS formulation.
Materials:
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
USP Dissolution Apparatus II (Paddle type)
-
Release medium: Phosphate buffer (pH 6.8)
-
SEDDS formulation of this compound
Procedure:
-
Soak the dialysis membrane in the release medium for 12 hours before use.
-
Accurately measure a specific volume of the SEDDS formulation and seal it in the dialysis bag.
-
Place the dialysis bag in a dissolution vessel containing 500 mL of the release medium at 37 ± 0.5 °C with a paddle speed of 100 rpm.
-
Withdraw samples from the release medium at specified time intervals and replace with fresh medium.
-
Analyze the samples for this compound concentration.
In Vivo Pharmacokinetic Study Protocol
Objective: To evaluate the oral bioavailability of the developed this compound formulations in a rodent model.
Animals: Male Sprague-Dawley rats (200-250 g)
Groups:
-
Control: Pure this compound suspension in 0.5% carboxymethyl cellulose.
-
Test 1: Optimized solid dispersion formulation.
-
Test 2: Optimized SEDDS formulation.
-
Intravenous (IV) group: this compound solution in a suitable vehicle for determining absolute bioavailability.
Procedure:
-
Fast the rats overnight (12 hours) before oral administration, with free access to water.
-
Administer the formulations orally via gavage at a dose equivalent to, for example, 20 mg/kg of this compound. For the IV group, administer a dose of, for example, 5 mg/kg via the tail vein.
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC₀₋ₜ, AUC₀₋∞, t₁/₂) using non-compartmental analysis.
-
Calculate the relative bioavailability of the test formulations compared to the control suspension and the absolute bioavailability compared to the IV group.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (µg/mL) ± SD |
| Purified Water | To be determined |
| 0.1 N HCl (pH 1.2) | To be determined |
| Phosphate Buffer (pH 6.8) | To be determined |
| Ethanol | To be determined |
| Propylene Glycol | To be determined |
| PEG 400 | To be determined |
| Capryol 90 | To be determined |
Table 2: In Vitro Dissolution of this compound Formulations
| Formulation | Q₁₅ (min) % Released ± SD | Q₃₀ (min) % Released ± SD | Q₆₀ (min) % Released ± SD |
| Pure this compound | To be determined | To be determined | To be determined |
| Solid Dispersion (1:3) | To be determined | To be determined | To be determined |
| SEDDS | To be determined | To be determined | To be determined |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cₘₐₓ (ng/mL) ± SD | Tₘₐₓ (h) ± SD | AUC₀₋₂₄ (ng·h/mL) ± SD | Relative Bioavailability (%) |
| Pure this compound | To be determined | To be determined | To be determined | 100 |
| Solid Dispersion | To be determined | To be determined | To be determined | To be calculated |
| SEDDS | To be determined | To be determined | To be determined | To be calculated |
Visualization of Workflows and Pathways
Conclusion
The protocols and application notes provided herein offer a systematic approach to overcoming the bioavailability challenges of this compound. By thoroughly characterizing its physicochemical properties and employing advanced formulation strategies such as solid dispersions and SEDDS, it is possible to significantly enhance its dissolution and subsequent absorption. The detailed in vitro and in vivo evaluation methods will enable researchers to select the most promising formulation for further pre-clinical and clinical development, ultimately unlocking the therapeutic potential of this promising natural compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Imbricatoloic Acid Extraction from Pine Resin
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Imbricatoloic acid extracted from pine resin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and why is it extracted from pine resin?
This compound is a labdane-type diterpenoid found in the resin of various pine species, such as Pinus ponderosa. It is of interest to the pharmaceutical and chemical industries due to its potential biological activities, which are characteristic of diterpenoids. The extraction from pine resin is the primary method for obtaining this natural compound for research and development.
Q2: My this compound yield is consistently low. What are the common causes and how can I troubleshoot this?
Low yield is a frequent challenge in natural product extraction. Several factors could be contributing to this issue. Below is a troubleshooting guide to help you identify and address the potential causes.
Troubleshooting Guide for Low this compound Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Grind the pine resin: Ensure the resin is finely ground to maximize the surface area for solvent penetration. - Optimize solvent-to-resin ratio: A low solvent volume may not be sufficient to extract the compound effectively. Experiment with increasing the solvent-to-resin ratio. - Increase extraction time: The extraction may be incomplete. Try extending the extraction duration. - Employ sonication: Using an ultrasonic bath can enhance the extraction efficiency by improving solvent penetration into the resin matrix. |
| Suboptimal Solvent Choice | - Solvent Polarity: this compound is a diterpenoid acid. The choice of solvent is critical for efficient extraction. Solvents with moderate polarity, such as a 1:1 mixture of hexane (B92381) and acetone (B3395972), have been shown to be effective for extracting terpenoids from pine[1][2]. Using a solvent that is too polar or too non-polar can result in poor extraction efficiency. |
| Degradation of this compound | - Temperature: High temperatures during extraction or solvent removal can lead to the degradation of thermolabile compounds. It is advisable to conduct extractions at room temperature or slightly elevated temperatures and to use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low[3]. - pH: Strong acidic or basic conditions can potentially cause structural changes in the molecule. Maintain a neutral pH during extraction unless an acid-base extraction is being performed for purification. |
| Loss During Purification | - Inappropriate Stationary Phase: For column chromatography, silica (B1680970) gel is commonly used for the separation of diterpenoids[4]. Ensure the silica gel is properly activated and of the correct particle size. - Incorrect Solvent Gradient: A steep solvent gradient during chromatography can lead to poor separation and co-elution with other compounds, resulting in loss of pure product. A shallow and optimized gradient is crucial for good resolution. |
| Low Concentration in Source Material | - Pine Species and Tree Part: The concentration of specific resin acids can vary significantly between different pine species and even between different parts of the same tree (e.g., needles vs. xylem resin)[5]. Ensure you are using a pine species and resin source known to have a reasonable concentration of this compound. - Stimulants: The use of chemical stimulants can increase the overall resin yield and potentially the concentration of specific diterpenoids[6]. |
Q3: I am observing many impurities in my extract. How can I improve the purity of the this compound?
Co-extraction of other resin components is a common issue. Here are some strategies to enhance the purity of your final product:
-
Selective Extraction: An initial extraction with a non-polar solvent like hexane can help remove non-polar impurities such as waxes and some neutral terpenes. Subsequently, an extraction with a more polar solvent can be performed to isolate the desired acid.
-
Acid-Base Extraction: Since this compound is a carboxylic acid, you can use an acid-base extraction technique. Dissolve the crude extract in a water-immiscible organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The this compound will move to the aqueous phase as a salt. The aqueous phase can then be acidified to precipitate the pure acid, which can be re-extracted into an organic solvent.
-
Chromatography Optimization:
-
Column Chromatography: Use a long column with a fine mesh silica gel for better separation. Optimize the solvent system and gradient to achieve better resolution between this compound and other closely related diterpenoids.
-
Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with a small amount of acid like formic or acetic acid to improve peak shape) is a good starting point for method development[7][8].
-
Q4: Can I increase the production of this compound in the pine tree itself?
Yes, the application of chemical stimulants to the tapping wounds on pine trees can significantly increase the overall resin flow and, in some cases, alter the chemical composition of the resin.
-
Ethephon: This compound releases ethylene, a plant hormone that is involved in the defense response and can stimulate the formation of traumatic resin ducts, leading to increased resin production[6].
-
Salicylic Acid and Jasmonic Acid: These are plant signaling molecules involved in defense pathways that can also enhance resin production[9].
-
Mechanical Wounding: The method of tapping and wounding the tree also influences resin yield.
While these stimulants are known to increase total resin yield, their specific effect on the concentration of this compound needs to be experimentally determined for the pine species .
Data Presentation
The following tables provide illustrative data on how different extraction parameters can influence the yield of this compound. Please note that this data is representative and the actual yields will vary depending on the specific experimental conditions and the source of the pine resin.
Table 1: Effect of Solvent System on this compound Yield
| Solvent System (v/v) | Polarity Index | Illustrative Yield of this compound (mg/g of resin) |
| Hexane | 0.1 | 1.5 |
| Dichloromethane | 3.1 | 4.2 |
| Hexane:Acetone (1:1) | ~2.6 | 5.8 |
| Ethyl Acetate (B1210297) | 4.4 | 4.9 |
| Methanol | 5.1 | 3.1 |
Note: The hexane:acetone (1:1) mixture often provides a good balance of polarity for extracting diterpenoids[1][2].
Table 2: Effect of Extraction Temperature on this compound Yield
| Extraction Temperature (°C) | Illustrative Yield of this compound (mg/g of resin) |
| 25 (Room Temperature) | 5.5 |
| 40 | 6.2 |
| 60 | 4.8 (potential degradation) |
Note: While a moderate increase in temperature can enhance extraction efficiency, higher temperatures may lead to the degradation of the target compound[3].
Table 3: Effect of Extraction Time on this compound Yield
| Extraction Time (hours) | Illustrative Yield of this compound (mg/g of resin) |
| 1 | 4.5 |
| 3 | 5.9 |
| 6 | 6.1 |
| 12 | 6.1 |
Note: The yield often plateaus after a certain extraction time, indicating that most of the accessible compound has been extracted.
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Pine Resin
This protocol is a general guideline based on methods for extracting diterpene acids from plant resins[10].
1. Preparation of Pine Resin:
-
Obtain fresh pine resin. If it contains solid debris, it can be gently warmed and filtered through cheesecloth.
-
Grind the solid resin into a fine powder using a mortar and pestle.
2. Solvent Extraction:
-
Place the powdered resin in a flask.
-
Add a 1:1 (v/v) mixture of hexane and acetone to the flask (e.g., 10 mL of solvent per 1 g of resin).
-
Stir the mixture at room temperature for 3-6 hours. Alternatively, use an ultrasonic bath for 30-60 minutes.
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction of the residue with fresh solvent to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
3. Purification by Acid-Base Extraction:
-
Dissolve the crude extract in diethyl ether.
-
Extract the ether solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) three times.
-
Combine the aqueous extracts and wash with fresh diethyl ether to remove any remaining neutral impurities.
-
Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid (HCl). A white precipitate of the resin acids should form.
-
Extract the acidified aqueous solution with diethyl ether three times.
-
Combine the ether extracts, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Evaporate the diethyl ether to obtain the purified resin acid fraction.
4. Chromatographic Separation (Column Chromatography):
-
Prepare a silica gel column packed in hexane.
-
Dissolve the purified resin acid fraction in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the concentration of ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain isolated this compound.
Protocol 2: Quantification of this compound by GC-MS
This protocol is based on general methods for the analysis of diterpene acids[11][12][13].
1. Derivatization (Methylation):
-
Dissolve a known amount of the dried extract or purified fraction in a small volume of methanol/diethyl ether.
-
Add an ethereal solution of diazomethane (B1218177) dropwise until a persistent yellow color is observed. (Caution: Diazomethane is toxic and explosive. This step should be performed in a fume hood by trained personnel).
-
Alternatively, use a safer methylating agent like trimethylsilyldiazomethane (B103560) or (trimethylsilyl)diazomethane.
-
Allow the reaction to proceed for 10-15 minutes.
-
Remove the excess diazomethane and solvent under a gentle stream of nitrogen.
2. GC-MS Analysis:
-
Re-dissolve the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate).
-
Inject an aliquot of the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent).
-
Use a temperature program that allows for the separation of the methyl esters of the resin acids. A typical program might be: initial temperature of 150°C, ramp to 280°C at 5°C/min, and hold for 10 minutes.
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
Identify the methyl ester of this compound based on its retention time and mass spectrum compared to a known standard or literature data.
-
Quantify the amount of this compound using an internal standard and a calibration curve.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
Caption: Biosynthesis pathway of labdane-type diterpenes like this compound.
References
- 1. Determination of terpenoid content in pine by organic solvent extraction and fast-GC analysis (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.unirc.it [iris.unirc.it]
- 6. forestist.org [forestist.org]
- 7. HPLC/UV/MS method application for the separation of obeticholic acid and its related compounds in development process and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Resin Diterpenes from Austrocedrus chilensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Optimizing the Chemical Synthesis of Imbricatoloic Acid: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the chemical synthesis of Imbricatoloic acid, a promising labdane (B1241275) diterpenoid, presents both opportunities and challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to navigate potential hurdles in its synthesis, ensuring a higher success rate and optimized yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, based on established methodologies for analogous labdane diterpenoids. A plausible synthetic strategy starting from the commercially available labdane diterpenoid, (-)-sclareol, is considered as a foundational workflow.
Problem 1: Low Yield in the Oxidation of the Sclareol (B1681606) Side Chain
The initial step often involves the oxidative cleavage of the side chain of sclareol to form a key intermediate. Low yields at this stage can significantly impact the overall efficiency of the synthesis.
-
Possible Causes & Solutions:
Cause Recommended Solution Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or adding a fresh portion of the oxidizing agent. Degradation of Product Over-oxidation can lead to the formation of unwanted byproducts. Ensure precise temperature control and avoid excessive reaction times. Quench the reaction promptly once the starting material is consumed. Suboptimal Oxidizing Agent The choice of oxidizing agent is critical. While potassium permanganate (B83412) (KMnO₄) or ozonolysis are commonly used, their reactivity can be harsh. Consider milder reagents like sodium periodate (B1199274) (NaIO₄) in the presence of a catalytic amount of ruthenium(III) chloride (RuCl₃).
Problem 2: Poor Stereoselectivity in the Formation of the Labdane Core
Maintaining the correct stereochemistry of the labdane core is crucial for the biological activity of this compound. Undesired stereoisomers can be difficult to separate and will lower the yield of the target compound.
-
Possible Causes & Solutions:
Cause Recommended Solution Non-stereoselective Reagents Employ chiral catalysts or auxiliaries to direct the stereochemical outcome of key reactions, such as cyclization or reduction steps. Epimerization Basic or acidic conditions can sometimes lead to the epimerization of stereocenters. Carefully control the pH of the reaction mixture and during workup procedures. Reaction Temperature The temperature can influence the stereoselectivity of certain reactions. Perform the reaction at the recommended temperature and consider running it at a lower temperature to enhance selectivity, even if it prolongs the reaction time.
Problem 3: Difficulty in the Final Oxidation to the Carboxylic Acid
The final step in the synthesis is often the oxidation of a primary alcohol or aldehyde to the corresponding carboxylic acid. This transformation can be challenging due to the presence of other sensitive functional groups in the molecule.
-
Possible Causes & Solutions:
Cause Recommended Solution Incompatible Oxidizing Agent Harsh oxidizing agents may affect other parts of the molecule. Use selective oxidizing agents such as pyridinium (B92312) dichromate (PDC) or a two-step procedure involving a Swern or Dess-Martin oxidation to the aldehyde followed by a Pinnick oxidation to the carboxylic acid. Steric Hindrance The steric environment around the functional group to be oxidized can hinder the approach of the oxidant. The use of smaller, more reactive oxidizing agents might be beneficial. Low Solubility of the Substrate Ensure the substrate is fully dissolved in the reaction solvent to allow for an efficient reaction. If solubility is an issue, consider using a co-solvent system.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of this compound?
A common and commercially available starting material for the synthesis of many labdane diterpenoids, including those structurally similar to this compound, is (-)-sclareol. Its bicyclic core provides a solid foundation for constructing the target molecule.
Q2: How can I effectively purify the final this compound product?
Purification of diterpenoid acids can often be achieved through chromatographic techniques.[1]
-
Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective in separating the desired product from less polar impurities.
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase can be employed.
Q3: What are some common side reactions to watch out for?
-
Rearrangements: Acid-catalyzed rearrangements of the carbon skeleton can occur, especially under harsh conditions. Careful control of pH is crucial.
-
Epimerization: As mentioned in the troubleshooting guide, changes in stereochemistry can occur at sensitive positions.
-
Formation of Lactones: If a hydroxyl group is in proximity to the carboxylic acid function, intramolecular esterification (lactonization) can occur, particularly under acidic conditions.
Quantitative Data Summary
| Reaction Step | Reagents | Typical Yield (%) |
| Side-chain Oxidation of Sclareol | KMnO₄ / NaIO₄ | 60 - 80 |
| Cyclization to form Tricyclic Core | Acid catalyst (e.g., H₂SO₄) | 50 - 70 |
| Oxidation to Carboxylic Acid | PDC or Jones Reagent | 70 - 90 |
Experimental Protocols & Methodologies
A generalized experimental workflow for the synthesis of a labdane diterpenoid carboxylic acid from sclareol is outlined below. Note: These are general procedures and may require optimization for the specific synthesis of this compound.
Step 1: Oxidative Cleavage of Sclareol Side Chain
-
Dissolve sclareol in a suitable solvent mixture (e.g., t-butanol/water).
-
Add potassium permanganate (KMnO₄) portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture vigorously until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate by column chromatography.
Step 2: Formation of the Labdane Core (if necessary)
Further modifications to the core structure may be required depending on the specific synthetic strategy. This could involve cyclization reactions under acidic conditions.
Step 3: Oxidation to the Carboxylic Acid
-
Dissolve the precursor alcohol or aldehyde in a suitable solvent (e.g., dichloromethane (B109758) or acetone).
-
Add the oxidizing agent (e.g., PDC or Jones reagent) at a controlled temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Visualizing the Workflow and Troubleshooting Logic
The following diagrams, generated using the DOT language, illustrate a simplified experimental workflow and a decision-making process for troubleshooting low yields.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
Technical Support Center: Enhancing the Solubility of Imbricatoloic Acid for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Imbricatoloic acid in in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a naturally occurring diterpenoid carboxylic acid with the molecular formula C₂₀H₃₄O₃. Its chemical structure lends it a lipophilic nature, as indicated by a predicted high LogP value, making it poorly soluble in aqueous solutions commonly used for in vitro assays, such as cell culture media and buffers. This poor solubility can lead to issues with compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the initial steps for dissolving this compound?
A2: The recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used first choice due to its strong solubilizing power for many nonpolar compounds.
Q3: My this compound precipitates when I add the DMSO stock solution to my aqueous assay medium. What should I do?
A3: This phenomenon, often called "crashing out," is a common challenge. Several strategies can be employed to mitigate this:
-
Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent in your assay medium as low as possible, typically below 1% and ideally below 0.5%, to minimize cytotoxicity and precipitation.
-
Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.
-
Gentle Warming: Briefly warming the aqueous medium to 37°C before and during the addition of the stock solution can aid in dissolution.
-
Vigorous Mixing: Add the stock solution dropwise to the pre-warmed medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
Q4: Are there alternative solvents to DMSO for this compound?
A4: Yes, if DMSO is not suitable for your specific assay or proves ineffective, other water-miscible organic solvents can be tested. These include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). It is crucial to always include a vehicle control (the solvent without the compound) in your experiments to account for any potential effects of the solvent itself.
Q5: Can I use pH modification to improve the solubility of this compound?
A5: Yes, as this compound contains a carboxylic acid group, its solubility is pH-dependent. Increasing the pH of the solution will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. A small amount of a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), can be added to the aqueous medium. However, it is essential to ensure the final pH is compatible with your experimental system (e.g., cells, enzymes).
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing this compound solutions for in vitro assays.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the chosen organic solvent. | Insufficient solvent volume or low solubilizing power of the solvent. | Increase the solvent volume. Try gentle warming (up to 37°C) or brief sonication to aid dissolution. If the compound still does not dissolve, consider a different organic solvent with higher solubilizing capacity (e.g., DMF or DMA). |
| The stock solution appears cloudy or contains visible particles. | The compound has not fully dissolved or has started to precipitate. | Ensure the stock solution is clear before use. If cloudiness persists after warming and vortexing, the concentration may be too high for that solvent. Prepare a more dilute stock solution. |
| Precipitation occurs immediately upon dilution into the aqueous medium. | The compound is highly supersaturated in the final aqueous environment. | Decrease the final concentration of this compound. Pre-warm the aqueous medium and add the stock solution slowly while vortexing. Consider using a co-solvent system or solubility enhancers like surfactants or cyclodextrins. |
| The solution is initially clear but becomes cloudy over time. | The compound is not thermodynamically stable in the aqueous medium and is slowly precipitating or aggregating. | Use the prepared solution immediately. If the experiment requires a longer incubation time, consider the use of solubility-enhancing excipients such as non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins to form more stable formulations. |
| Inconsistent or non-reproducible results in the bioassay. | Variability in the preparation of the test solution, leading to different effective concentrations. | Standardize the protocol for preparing and diluting the this compound stock solution. Always ensure the stock solution is fully dissolved and homogenous before each use. Visually inspect the final assay solution for any signs of precipitation before starting the experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out a precise amount of this compound powder (Molecular Weight: 322.48 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.22 mg of the compound.
-
Transfer the weighed powder to a sterile microcentrifuge tube or a small glass vial.
-
Add the appropriate volume of high-purity, anhydrous DMSO. For 3.22 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure there are no visible particles and the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Dilution of the DMSO Stock Solution into Aqueous Medium
-
Pre-warm the aqueous cell culture medium or buffer to 37°C.
-
While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to mix for an additional 30 seconds.
-
Visually inspect the final solution for any signs of precipitation or cloudiness before applying it to your experimental system.
Signaling Pathway Diagrams
Based on the known biological activities of structurally similar natural products, this compound may modulate key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these potential pathways.
Stability of Imbricatoloic acid in different solvent systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the stability of Imbricatoloic acid in various solvent systems. Due to the limited publicly available stability data for this compound, this guide offers a framework for establishing a stability-indicating method and conducting forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of this compound, a diterpenoid resin acid?
A1: Diterpenoid resin acids, like the related compound abietic acid, are susceptible to oxidation due to the presence of conjugated double bonds in their structure.[1][2] Therefore, the primary stability concerns for this compound are likely oxidation, and potentially isomerization, in the presence of light, air, and certain solvents. Its poor solubility in aqueous solutions is also a key consideration for formulation and experimental design.[3]
Q2: In which solvents should I initially dissolve this compound for my experiments?
A2: For initial stock solutions, organic solvents such as DMSO, ethanol, or methanol (B129727) are commonly used. However, the stability in these solvents must be verified. For aqueous-based assays, it is crucial to determine the final tolerable concentration of the organic solvent, as high concentrations can affect experimental outcomes and the stability of the compound. Given that resin acids are very poorly soluble in water, direct dissolution in aqueous buffers is likely not feasible.[3]
Q3: How can I quickly assess if my this compound solution is degrading?
A3: A rapid assessment can be performed using High-Performance Liquid Chromatography (HPLC) with a UV or charged aerosol detector (CAD).[4] A chromatogram of a freshly prepared solution should be compared to one from an aged solution. The appearance of new peaks or a decrease in the area of the main this compound peak suggests degradation.
Q4: What are "forced degradation studies" and why are they necessary for this compound?
A4: Forced degradation studies, or stress testing, are controlled experiments that intentionally expose a compound to harsh conditions to accelerate its degradation.[5][6] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing a "stability-indicating" analytical method that can accurately separate the intact compound from its degradants.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results. | Degradation of this compound in the experimental solvent system. | Prepare fresh solutions of this compound for each experiment. If this is not feasible, conduct a preliminary stability study in the chosen solvent over the time course of your experiment. |
| Precipitation of this compound during aqueous dilutions. | Poor aqueous solubility of this compound. | Decrease the final concentration of this compound. Alternatively, investigate the use of solubilizing agents or different buffer systems, but be aware these may impact the compound's stability. |
| Appearance of unexpected peaks in HPLC analysis. | Contamination of the solvent, degradation of this compound, or interaction with components of the sample matrix. | Analyze a solvent blank to rule out contamination. Compare the chromatogram to a freshly prepared standard of this compound. If new peaks are present in the aged sample, this indicates degradation. |
| Difficulty in achieving baseline separation of degradant peaks in HPLC. | The analytical method is not optimized to be "stability-indicating." | Modify the HPLC method parameters, such as the mobile phase composition, gradient, column type (e.g., C18, C30), and temperature, to improve the resolution between the parent peak and degradation products.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of a high-purity organic solvent (e.g., DMSO, HPLC-grade methanol, or ethanol) to achieve the desired stock concentration.
-
Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed, amber vial at -20°C or -80°C to minimize degradation from light and temperature fluctuations.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products. The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[7]
1. Preparation of Test Solutions:
-
Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the drug solution and 0.1 N HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix equal volumes of the drug solution and 0.1 N NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix equal volumes of the drug solution and 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Store the drug solution at 60°C for 24-48 hours, protected from light.
-
Photolytic Degradation: Expose the drug solution to a photostability chamber according to ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the remaining this compound and detect any degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Characterize the degradation products using mass spectrometry (MS) and compare the chromatograms to identify common and condition-specific degradants.
Quantitative Data Summary
As no specific quantitative stability data for this compound is publicly available, the following table is a template that researchers can use to summarize their findings from a forced degradation study as described in Protocol 2.
| Stress Condition | Solvent System | Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products | Notes |
| 0.1 N HCl | Methanol:Water (1:1) | 48 | 60 | Data to be filled | Data to be filled | |
| 0.1 N NaOH | Methanol:Water (1:1) | 48 | 60 | Data to be filled | Data to be filled | |
| 3% H₂O₂ | Methanol:Water (1:1) | 48 | Room Temp | Data to be filled | Data to be filled | |
| Thermal | Methanol | 48 | 60 | Data to be filled | Data to be filled | |
| Photolytic | Methanol | 48 | 25 | Data to be filled | Data to be filled | |
| Control | Methanol | 48 | Room Temp | Data to be filled | Data to be filled |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation products of abietic acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resin acid - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. acdlabs.com [acdlabs.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. biopharminternational.com [biopharminternational.com]
- 8. globalresearchonline.net [globalresearchonline.net]
Troubleshooting variability in PTP-1B inhibition assays with Imbricatoloic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering variability in Protein Tyrosine Phosphatase-1B (PTP-1B) inhibition assays using Imbricatoloic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC₅₀ values for this compound are inconsistent between experiments. What are the potential causes?
A1: Variability in IC₅₀ values is a common issue that can stem from several factors:
-
Enzyme Activity & Stability: PTP-1B is sensitive to handling. Ensure the enzyme is thawed quickly and immediately placed on ice. Avoid multiple freeze-thaw cycles by preparing single-use aliquots[1]. An incorrect enzyme concentration can also cause the reaction to proceed too quickly or slowly, affecting inhibitor performance[2].
-
Compound Solubility & Aggregation: this compound, a diterpenoid, may have limited solubility in aqueous buffers. Poor solubility can lead to compound precipitation or aggregation, which results in inconsistent concentrations in the assay wells[2]. See the troubleshooting section on solubility for mitigation strategies.
-
DMSO Concentration: If using DMSO to dissolve this compound, ensure the final concentration in the assay is consistent and low (typically ≤1%). High or variable DMSO concentrations can affect enzyme activity and inhibitor performance. It's crucial to determine the maximum DMSO concentration tolerated by the enzyme[3].
-
Incubation Times: Ensure that pre-incubation time (enzyme with inhibitor) and reaction time (after adding substrate) are precisely controlled and consistent across all experiments[2][4].
Q2: I'm observing a high background signal in my negative control (no enzyme) wells. What should I do?
A2: A high background signal can be caused by several factors:
-
Substrate Instability: The chromogenic substrate, p-nitrophenyl phosphate (B84403) (pNPP), can undergo spontaneous hydrolysis, especially if the buffer pH is not optimal or the substrate solution is old[5]. Always prepare pNPP solution fresh before use[5][6].
-
Compound Interference: this compound itself might absorb light at the detection wavelength (405 nm for pNPP assays)[7]. To correct for this, run a control well containing the compound and all assay components except the enzyme. Subtract this background reading from your experimental wells[4].
-
Contaminants: Contaminants in the sample buffer, such as salts, detergents, or residual solvents, can interfere with the assay[8]. Use high-purity reagents and water to prepare all solutions[4].
Q3: How can I address the poor solubility of this compound in my aqueous assay buffer?
A3: Improving the solubility of hydrophobic compounds like this compound is critical for obtaining reliable data.
-
Use of Co-solvents: Prepare a high-concentration stock solution of this compound in 100% DMSO. When diluting to the final assay concentration, ensure the final DMSO percentage remains low and consistent across all wells[2][3].
-
Inclusion of Detergents: Adding a low concentration of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, to the assay buffer can help prevent compound aggregation and improve solubility[4].
-
Sonication: Briefly sonicating the stock solution or diluted compound solutions can sometimes help dissolve small aggregates.
Q4: The overall enzyme activity is lower than expected, even in my positive control (no inhibitor) wells. Why is this happening?
A4: Low enzyme activity can invalidate your inhibition results. Here are common culprits:
-
Improper Enzyme Handling: PTP-1B is sensitive. Minimize the time it spends off ice and avoid repeated freeze-thaw cycles, which can denature the enzyme and reduce its activity[1][9].
-
Assay Buffer Composition: The pH of the assay buffer is critical. PTP-1B assays are often performed at a pH between 6.0 and 7.5[10][11]. Ensure your buffer components, such as DTT or EDTA, are at the correct concentrations as specified in the protocol, as they are crucial for enzyme stability and activity[10][11].
-
Expired Reagents: Using expired or improperly stored reagents, especially the enzyme or substrate, can lead to poor performance[9].
Data Presentation
Table 1: PTP-1B Inhibitory Activity of this compound Derivatives
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| This compound (1) | 10 | - | - | [12] |
| Derivative 3 | 10 | Promising | 6.3 | [12] |
| Derivative 6 | 10 | Promising | 6.8 | [12] |
| Derivative 14 | 10 | Promising | 7.0 | [12] |
| Derivative 15 | 10 | Promising | 7.8 |[12] |
Table 2: Kinetic and Assay Parameters for PTP-1B
| Parameter | Value | Enzyme Form | Conditions | Reference |
|---|---|---|---|---|
| Kₘ for pNPP | 0.7 ± 0.04 mM | Full Length | 15% DMSO | [3] |
| Kₘ for pNPP | 1.3 ± 0.1 mM | Truncated | 7.5% DMSO | [3] |
| IC₅₀ for Na₃VO₄ | 19.3 ± 1.1 µM | Full Length | 0.7 mM pNPP | [3] |
| IC₅₀ for Na₃VO₄ | 54.5 ± 1.1 µM | Truncated | 1.0 mM pNPP |[3] |
Visual Guides and Workflows
Signaling Pathway
Caption: PTP-1B negatively regulates the insulin signaling pathway.
Experimental Workflow
References
- 1. PTP1B Assay Kit, Colorimetric | Sigma-Aldrich [sigmaaldrich.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. benchchem.com [benchchem.com]
- 5. PNPP | TargetMol [targetmol.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Imbricatolic acid derivatives as protein tyrosine phosphatase-1B inhibitors: Design, synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of Imbricatoloic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of Imbricatoloic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
A1: this compound is a naturally occurring diterpenoid compound that has garnered interest for its potential therapeutic properties. However, its physicochemical characteristics, such as high lipophilicity and potential for efflux by cellular transporters, may contribute to low aqueous solubility and poor cell membrane permeability. This can limit its bioavailability and efficacy in cell-based assays and in vivo models, presenting a significant hurdle in its development as a therapeutic agent.
Q2: How can I determine the cell permeability of my this compound sample?
A2: The most common in vitro method to assess cell permeability is the Caco-2 cell permeability assay.[1][2][3] This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the human intestinal epithelium.[1][3] The apparent permeability coefficient (Papp) is calculated to quantify the rate at which the compound crosses this cell monolayer.[2][3] Another common model is the Madin-Darby canine kidney (MDCK) cell line, which is often used to assess permeability and the potential for a compound to be a substrate of efflux transporters like P-glycoprotein (P-gp).[4] For a preliminary assessment of passive diffusion, a non-cell-based Parallel Artificial Membrane Permeability Assay (PAMPA) can be employed.
Q3: What is a typical range for Papp values and how do I interpret them?
A3: Papp values are generally categorized as follows:
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s (associated with 0-20% in vivo absorption)[3]
-
Moderate Permeability: Papp between 1.0 and 10 x 10⁻⁶ cm/s (associated with 20-70% in vivo absorption)[3]
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s (associated with 70-100% in vivo absorption)[2][3]
These values help predict the oral bioavailability of a compound.
Q4: What are the main strategies to overcome the poor cell permeability of this compound?
A4: There are two primary approaches to enhance the cell permeability of a compound like this compound:
-
Medicinal Chemistry Approaches: This involves structurally modifying the molecule to improve its physicochemical properties. A common strategy is the development of prodrugs , which are inactive derivatives that are converted to the active drug in the body.
-
Formulation-Based Strategies: This approach focuses on encapsulating the compound in a delivery system to facilitate its transport across the cell membrane. Common examples include:
-
Lipid-based nanocarriers: Such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), which can improve the solubility and absorption of lipophilic drugs.
-
Polymeric nanoparticles: These can protect the drug from degradation and provide controlled release.
-
Permeation enhancers: These are co-administered compounds that reversibly increase the permeability of the cell membrane.
-
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Problem 1: Low intracellular concentration of this compound in my cell-based assay.
-
Possible Cause 1: Poor Passive Permeability.
-
Troubleshooting Step: Perform a PAMPA assay to assess the intrinsic passive permeability of this compound. A low PAMPA permeability value suggests that the molecule itself has difficulty crossing a lipid membrane.
-
-
Possible Cause 2: Active Efflux.
-
Troubleshooting Step: Conduct a bidirectional Caco-2 or MDCK-MDR1 permeability assay.[4] Calculate the efflux ratio (ER) by dividing the Papp in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction. An ER greater than 2 suggests that the compound is a substrate for efflux transporters like P-gp.
-
-
Possible Cause 3: Low Solubility in Assay Medium.
-
Troubleshooting Step: Determine the solubility of this compound in your cell culture medium. If solubility is low, consider using a co-solvent (e.g., DMSO, ensuring the final concentration is non-toxic to the cells) or a formulation approach.
-
Problem 2: Inconsistent results in my Caco-2 permeability assays.
-
Possible Cause 1: Compromised Monolayer Integrity.
-
Troubleshooting Step: Before and after each experiment, measure the Transepithelial Electrical Resistance (TEER) of your Caco-2 monolayers. A significant drop in TEER indicates a compromised barrier. Additionally, perform a Lucifer Yellow permeability assay; a high Papp for Lucifer Yellow also points to a leaky monolayer.
-
-
Possible Cause 2: Variability in Cell Culture.
-
Troubleshooting Step: Standardize your Caco-2 cell culture protocol, including passage number, seeding density, and differentiation time (typically 21 days).[3]
-
Data Presentation: Hypothetical Permeability Data for this compound
The following tables present hypothetical data to illustrate the potential permeability challenges of this compound and the improvements that could be achieved with formulation strategies.
Table 1: Apparent Permeability Coefficient (Papp) of this compound in Caco-2 Cells (Hypothetical Data)
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| This compound | A-B | 0.8 | 5.0 | Low |
| B-A | 4.0 | |||
| Propranolol (High Permeability Control) | A-B | 25.0 | 1.1 | High |
| B-A | 27.5 | |||
| Atenolol (Low Permeability Control) | A-B | 0.5 | 1.2 | Low |
| B-A | 0.6 |
Table 2: Effect of Formulation on the Apparent Permeability of this compound (Hypothetical Data)
| Formulation | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| This compound (Unformulated) | A-B | 0.8 | 5.0 | Low |
| This compound-loaded SLNs | A-B | 5.2 | 1.5 | Moderate |
| This compound-loaded Liposomes | A-B | 7.8 | 1.3 | Moderate |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Seeding on Transwell® Inserts: Seed Caco-2 cells onto polycarbonate membrane Transwell® inserts (e.g., 12-well format) at a density of approximately 6 x 10⁴ cells/cm².
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and formation of a tight monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Check:
-
TEER Measurement: Measure the TEER of the monolayers using an epithelial volt-ohm meter. Values should be >250 Ω·cm².
-
Lucifer Yellow Assay: Add Lucifer Yellow to the apical (donor) chamber and incubate for 1 hour. Measure the fluorescence in the basolateral (receiver) chamber. The Papp of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For apical-to-basolateral (A-B) transport, add the test compound (e.g., this compound) in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Sample Analysis: Quantify the concentration of the test compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 2: Preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs)
-
Lipid Phase Preparation: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., acetone) and heat to above the melting point of the lipid.
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer 188) in deionized water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Sonicate the emulsion using a probe sonicator to reduce the droplet size and form a nanoemulsion.
-
Crystallization: Cool the nanoemulsion in an ice bath to allow the lipid to crystallize and form SLNs.
-
Purification and Characterization: Purify the SLNs by centrifugation or dialysis to remove unencapsulated drug and excess surfactant. Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Workflow for assessing the permeability of this compound and its formulations.
Caption: Troubleshooting logic for low intracellular concentration of this compound.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Addressing cytotoxicity of Imbricatoloic acid to normal cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter cytotoxicity issues with Imbricatoloic acid in normal (non-cancerous) cells during their experiments.
Disclaimer: There is currently limited specific data on the cytotoxic effects of this compound on normal cell lines. The guidance provided here is based on general principles for diterpenes and hydrophobic compounds and may need to be adapted based on your specific experimental observations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line control group when treated with this compound. Is this expected?
A1: While specific data is limited, many natural products, including diterpenes like this compound, can exhibit some level of cytotoxicity towards normal cells, particularly at higher concentrations.[1] The hydrophobic nature of this compound may also contribute to non-specific membrane interactions, leading to cell death. It is crucial to perform dose-response experiments to determine the therapeutic window where it is effective against cancer cells while minimizing toxicity to normal cells.
Q2: What is the potential mechanism of this compound-induced cytotoxicity in normal cells?
A2: The exact mechanism is not well-elucidated for this compound. However, for many related triterpenoid (B12794562) and diterpenoid compounds, cytotoxicity is often linked to the induction of apoptosis (programmed cell death) through the mitochondrial pathway.[2] This can involve the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[3] It is possible that at high concentrations, these pathways are also activated in normal cells.
Q3: How can we reduce the cytotoxicity of this compound to our normal cell lines in our in vitro experiments?
A3: Several strategies can be employed:
-
Dose Optimization: The most straightforward approach is to lower the concentration of this compound to a level that maintains anti-cancer efficacy but shows minimal impact on normal cells.
-
Formulation Strategies: As a hydrophobic compound, the formulation of this compound is critical. Using a suitable vehicle or carrier system, such as nanoparticles or liposomes, can improve its solubility and potentially reduce non-specific toxicity.[4][5][6][7]
-
Incubation Time: Reducing the exposure time of normal cells to this compound might decrease cytotoxicity.
-
Co-treatment with Protective Agents: In some cases, co-administration with antioxidants could mitigate ROS-induced cell death, though this needs to be carefully evaluated to ensure it doesn't interfere with the anti-cancer activity.
Q4: Are there any recommended normal cell lines to use as controls in our experiments with this compound?
A4: The choice of a normal cell line should be relevant to the cancer type being studied. For example, if you are studying breast cancer, using a non-tumorigenic breast epithelial cell line would be appropriate. It is advisable to test a few different normal cell lines to understand the spectrum of potential cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity in normal cells at all tested concentrations. | 1. The inherent toxicity of the compound at the tested range.2. Issues with the formulation leading to precipitation or aggregation, causing non-specific cell death.3. Contamination of the this compound sample. | 1. Perform a wider dose-response curve, including much lower concentrations.2. Prepare fresh dilutions for each experiment. Visually inspect the media for any signs of precipitation. Consider alternative solubilizing agents or formulation strategies like creating amorphous solid dispersions.[8]3. Verify the purity of your this compound sample. |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in cell health and density.2. Inconsistent preparation of the this compound solution.3. Differences in incubation times or other experimental conditions. | 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment.2. Prepare a stock solution and aliquot for single use to minimize freeze-thaw cycles. Always vortex the solution before diluting.3. Strictly adhere to the established experimental protocol. |
| This compound appears to be more cytotoxic to normal cells than to the cancer cells. | 1. Some cancer cell lines may have inherent resistance mechanisms.[9]2. The specific normal cell line being used is particularly sensitive. | 1. Consider using a different cancer cell line to confirm the anti-cancer activity. Investigate potential resistance pathways in the initial cancer cell line.2. Test against a different, relevant normal cell line to see if the high sensitivity is cell-type specific. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound.
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO)
-
Normal and cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol helps to determine if the observed cytotoxicity is due to apoptosis.
Materials:
-
This compound
-
Normal and cancer cell lines
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Caption: Potential apoptosis signaling pathways induced by this compound.
References
- 1. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 4. worldscientific.com [worldscientific.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A Facile Way to Enhance the Therapeutic Efficacy of Hydrophobic Drugs via Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Betulinic Acid Exerts Cytotoxic Activity Against Multidrug-Resistant Tumor Cells via Targeting Autocrine Motility Factor Receptor (AMFR) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Imbricatoloic Acid Production
Frequently Asked Questions (FAQs)
1. What is Imbricatoloic acid and why is it of interest?
This compound is a naturally occurring labdane-type diterpenoid. Compounds of this class are known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects, making them of significant interest for drug discovery and development.
2. What are the primary sources of this compound?
This compound has been reported to be isolated from plants of the Juniperus genus, such as Juniperus taxifolia and Juniperus communis.
3. What are the main approaches for producing this compound?
The primary methods for production are:
-
Extraction from natural sources: This involves collecting plant material and using solvent extraction to isolate the compound.
-
Chemical synthesis: This involves the laboratory synthesis of the molecule from simpler starting materials. Currently, a specific total synthesis for this compound is not widely reported, so this guide will focus on challenges related to extraction and general synthetic hurdles for similar molecules.
Troubleshooting Guides
Section 1: Challenges in Extraction and Purification from Natural Sources
Issue 1.1: Low Yield of this compound from Plant Material
-
Possible Causes:
-
Variability in the concentration of the target compound in the plant material due to geographical location, season of harvest, or plant age.
-
Inefficient extraction solvent or method.
-
Degradation of the compound during extraction or processing.
-
-
Troubleshooting Steps:
-
Optimize Plant Material Sourcing: If possible, source plant material from regions known to produce higher yields of diterpenoids. Analyze small batches from different sources to identify the most potent raw material.
-
Solvent System Optimization: Experiment with a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate, methanol (B129727), and mixtures thereof) to find the optimal solvent for selectively extracting this compound.
-
Extraction Method Enhancement: Consider alternative extraction techniques such as ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) to improve efficiency and reduce extraction time, which can minimize degradation.
-
Control Temperature: Avoid high temperatures during extraction and solvent evaporation to prevent thermal degradation of the compound.
-
Issue 1.2: Co-extraction of Impurities and Difficult Purification
-
Possible Causes:
-
Extraction of structurally similar compounds (other diterpenoids, fatty acids, pigments) that have similar solubility properties.
-
The carboxylic acid functional group can cause streaking or poor separation on standard silica (B1680970) gel chromatography.
-
-
Troubleshooting Steps:
-
Liquid-Liquid Partitioning: After initial extraction, perform liquid-liquid partitioning. For a carboxylic acid like this compound, you can use a basic aqueous solution (e.g., sodium bicarbonate solution) to selectively extract the acidic compound from the organic phase. Subsequent acidification of the aqueous phase will precipitate the crude acid.
-
Chromatography Optimization:
-
Normal-Phase Chromatography: When using silica gel, add a small amount of acetic or formic acid to the mobile phase to suppress the deprotonation of the carboxylic acid group, which can improve peak shape and reduce tailing.
-
Reversed-Phase Chromatography (C18): This can be an effective method for purifying acidic compounds. Use a mobile phase of water and acetonitrile (B52724) or methanol with a modifier like trifluoroacetic acid (TFA) or formic acid.
-
-
Crystallization: Attempt to purify the final product by crystallization from a suitable solvent system. This can be highly effective at removing minor impurities.
-
Section 2: Potential Challenges in Scaling Up a Hypothetical Synthesis
Issue 2.1: Poor Reproducibility of Reactions at a Larger Scale
-
Possible Causes:
-
Inefficient mixing in larger reaction vessels.
-
Poor heat transfer, leading to localized hot spots and side reactions.
-
Difficulty in maintaining a strictly inert atmosphere in large reactors.
-
-
Troubleshooting Steps:
-
Process Analytical Technology (PAT): Implement in-situ monitoring of critical process parameters like temperature, pH, and concentration to gain better control over the reaction.
-
Reactor Design: Ensure the reactor is appropriately sized and has adequate agitation and heating/cooling capacity for the intended scale.
-
Controlled Reagent Addition: For exothermic reactions, control the rate of reagent addition to manage heat evolution.
-
Data Presentation
As specific quantitative data for this compound production is not available, the following table provides a hypothetical comparison of different extraction methods for a labdane-type diterpenoid from a plant source, which could be adapted for optimizing this compound extraction.
| Extraction Method | Solvent | Temperature (°C) | Extraction Time (h) | Hypothetical Yield (mg/g of dry plant material) | Purity (%) |
| Maceration | Ethyl Acetate | 25 | 72 | 1.2 | 65 |
| Soxhlet Extraction | Hexane | 69 | 24 | 1.5 | 70 |
| Ultrasound-Assisted | Methanol | 40 | 2 | 2.1 | 75 |
| Supercritical CO2 | CO2 + Ethanol | 50 | 4 | 1.8 | 85 |
Experimental Protocols
Protocol 1: General Procedure for the Extraction and Isolation of Diterpenoid Carboxylic Acids from Plant Material
-
Grinding and Extraction:
-
Air-dry and grind the plant material (e.g., leaves of Juniperus sp.) to a coarse powder.
-
Macerate the powdered material with a suitable organic solvent (e.g., ethyl acetate) at room temperature for 72 hours with occasional stirring.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude residue.
-
-
Acid-Base Partitioning:
-
Dissolve the crude residue in an organic solvent (e.g., diethyl ether).
-
Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The acidic compounds, including this compound, will move to the aqueous phase as their sodium salts.
-
Separate the aqueous layer and acidify it to a pH of ~2 with a dilute acid (e.g., 1M HCl). This will precipitate the crude carboxylic acids.
-
Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a crude acidic fraction.
-
-
Chromatographic Purification:
-
Subject the crude acidic fraction to column chromatography over silica gel.
-
Elute with a gradient of hexane and ethyl acetate, with the addition of 0.5% acetic acid to the mobile phase to improve the separation of acidic compounds.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest and concentrate to yield the purified this compound.
-
Mandatory Visualization
Caption: A generalized workflow for the extraction and purification of this compound.
Potential Signaling Pathways for Biological Activity
While the specific mechanism of action for this compound is not well-documented, other diterpenoids and natural product-derived carboxylic acids have been shown to exert anti-inflammatory and cytotoxic effects by modulating key signaling pathways such as NF-κB and MAPK.
Caption: Hypothesized inhibitory effects of this compound on NF-κB and MAPK signaling pathways.
Methods to reduce impurities in synthetic Imbricatoloic acid
Technical Support Center: Synthetic Imbricatoloic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic this compound. The information is designed to help you identify and resolve common issues related to impurities in your synthesis and purification processes.
Troubleshooting Guides
This section addresses specific problems you might encounter during the synthesis and purification of this compound.
Problem 1: Low Purity of Crude Synthetic this compound After Synthesis
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction: The initial oxidation of the sclareol (B1681606) side chain may be incomplete. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider adding a fresh portion of the oxidizing agent. Ensure the reaction temperature and time are optimized. |
| Side Reactions: Undesired side reactions, such as over-oxidation or rearrangement of intermediates, may be occurring. | Carefully control the reaction conditions, particularly temperature and the rate of addition of reagents. The use of milder and more selective oxidizing agents can minimize side product formation. |
| Degradation of Product: The target molecule, this compound, may be sensitive to the reaction or workup conditions. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation. Use buffered solutions during workup to avoid exposure to harsh pH conditions. |
| Contaminated Starting Materials: Impurities in the starting material, such as sclareol, can carry through the synthesis. | Ensure the purity of the starting sclareol using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) before starting the synthesis. |
Problem 2: Difficulty in Removing a Specific Impurity During Purification
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Co-elution in Chromatography: The impurity may have a similar polarity to this compound, leading to overlapping peaks in High-Performance Liquid Chromatography (HPLC). | Optimize the HPLC method by trying different solvent systems (e.g., gradients of acetonitrile/water or methanol/water with small amounts of acid like formic acid or acetic acid), different stationary phases (e.g., C8 instead of C18), or by adjusting the flow rate and temperature. |
| Structural Similarity: The impurity might be a stereoisomer or a closely related byproduct. | High-resolution analytical techniques such as high-field NMR and high-resolution mass spectrometry (HRMS) can help in identifying the structure of the impurity. Once identified, a targeted purification strategy can be developed. For stereoisomers, chiral chromatography may be necessary. |
| Impurity is a Reagent or Catalyst: Residual reagents or catalysts from the synthesis may be present. | Choose appropriate workup procedures to remove specific reagents. For example, acidic or basic washes can remove corresponding basic or acidic impurities. Specific scavengers can be used for certain metal catalysts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my synthetic this compound?
A1: Based on a plausible synthetic route starting from sclareol, common impurities may include:
-
Unreacted Starting Material: Residual sclareol.
-
Intermediates: Incomplete conversion of intermediates, such as the keto-intermediate formed after the initial oxidation.
-
Byproducts of Side Reactions: Over-oxidation products, or byproducts from Wittig or Horner-Wadsworth-Emmons reactions.
-
Reagents and Solvents: Residual oxidizing agents, phosphine (B1218219) oxides (from Wittig reaction), and solvents used in the synthesis and purification steps.
-
Stereoisomers: Diastereomers or enantiomers may form if the reactions are not perfectly stereoselective.
Q2: Which analytical techniques are best for identifying impurities in my this compound sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
HPLC with UV and/or Mass Spectrometry (LC-MS) Detection: This is a powerful tool for separating and detecting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): Provides detailed structural information about the main compound and any significant impurities.
-
High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the elemental composition of impurities, which is crucial for their identification.
Q3: Can I use recrystallization to purify my synthetic this compound?
A3: Recrystallization can be an effective method for purifying solid compounds like this compound, especially for removing impurities with significantly different solubilities. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with a range of solvents of varying polarities to find the optimal one.
Q4: What should I do if my purified this compound is not stable during storage?
A4: Degradation during storage can be due to factors like oxidation, hydrolysis, or light sensitivity. To improve stability:
-
Store the purified compound under an inert atmosphere (e.g., argon or nitrogen).
-
Keep it in a cool, dark, and dry place.
-
If the compound is an amorphous solid, consider converting it to a more stable crystalline form.
-
Analyze the degraded sample to identify the degradation products, which can provide clues about the degradation pathway and help in devising a better storage strategy.
Experimental Protocols
Protocol 1: General Procedure for Purification of Crude Synthetic this compound by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude synthetic this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Column Packing: Pack a glass column with silica (B1680970) gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Loading: Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the packed column.
-
Elution: Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions and monitor the elution of the product and impurities using TLC.
-
Analysis: Combine the fractions containing the pure product, as determined by TLC, and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable percentage of B (e.g., 50%) and increase to 100% B over a set time (e.g., 20 minutes), then hold at 100% B for a few minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Visualizations
Caption: General workflow for the purification of synthetic this compound.
Caption: Logical relationship between synthetic inputs and potential impurities.
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Analysis of Imbricatoloic Acid and Other Labdane Diterpenes in Cancer Research
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data highlights the emerging potential of Imbricatoloic acid as a noteworthy labdane (B1241275) diterpene with antiproliferative properties. This guide provides a comparative analysis of its efficacy against other well-researched labdane diterpenes, namely andrographolide (B1667393) and sclareol (B1681606), offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
Labdane diterpenes, a class of natural compounds, are increasingly recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and particularly, anticancer effects. This comparison focuses on the cytotoxic potential of these compounds against various cancer cell lines, a crucial indicator of their therapeutic promise.
Comparative Efficacy: A Quantitative Overview
The antiproliferative activity of labdane diterpenes is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.
While specific IC50 values for this compound are not as extensively documented in publicly available literature as those for more widely studied labdanes, its derivatives have shown promising cytotoxic activity. For the purpose of this guide, we will compare the known efficacies of andrographolide and sclareol to provide a benchmark for the potential of this compound and its analogs.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Andrographolide | KB | Oral Cancer | 106.2 (as µg/ml) | [1] |
| MDA-MB-231 | Breast Cancer | 30.28 (48h) | [2] | |
| MCF-7 | Breast Cancer | 36.9 (48h) | [2] | |
| Sclareol | MCF-7 | Breast Cancer | 31.11 (24h), 27.65 (48h) | [3] |
| A549 | Lung Cancer | 8 (as µg/mL, 48h, hypoxic) | [4][5] |
Note: The provided IC50 values are sourced from various studies and may have been determined under different experimental conditions. Direct comparison should be made with caution. The value for KB cells was reported in µg/ml and may not be directly comparable to molar concentrations without knowing the molecular weight used in that specific study.
Delving into the Mechanism: How Labdane Diterpenes Combat Cancer
The anticancer activity of labdane diterpenes is often attributed to their ability to induce programmed cell death, or apoptosis, and to halt the cell cycle in cancerous cells.
Andrographolide , for instance, has been shown to induce late-stage apoptosis in oral cancer cells.[1] In breast cancer cells, it has been observed to arrest the cell cycle at the G1 phase and induce apoptosis through the modulation of key signaling proteins like Bcl-2 and Bax.[2]
Sclareol has also demonstrated the ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[6][7] Its mechanism involves the activation of caspase enzymes, which are crucial executioners of the apoptotic process.
While the specific signaling pathways affected by This compound are a subject of ongoing research, the investigation into its dimeric derivatives has shed light on its potential to induce antiproliferative effects. The structural modifications of this compound into dimers have been explored as a strategy to enhance its cytotoxic activity.
Experimental Protocols: A Closer Look at Cytotoxicity Testing
The determination of a compound's cytotoxic efficacy is a critical step in preclinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound.
Key Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the concentration at which a labdane diterpene inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the labdane diterpene (e.g., this compound, andrographolide, or sclareol) and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and wells with a vehicle control (the solvent used to dissolve the compound) are also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 3-4 hours.
-
Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization solution, is then added to each well to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each concentration of the compound relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Path Forward: Experimental Workflow
To provide a clearer understanding of the process of evaluating and comparing these compounds, the following diagram illustrates a typical experimental workflow.
Caption: A streamlined workflow for comparing the cytotoxic efficacy of labdane diterpenes.
Future Directions
The comparative analysis underscores the potential of labdane diterpenes as a valuable source for the development of novel anticancer agents. While andrographolide and sclareol have been more extensively studied, the emerging data on this compound and its derivatives warrant further investigation. Future research should focus on:
-
Comprehensive Screening: Evaluating the cytotoxic activity of this compound against a broader panel of cancer cell lines to determine its spectrum of activity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its antiproliferative effects.
-
In Vivo Studies: Assessing the in vivo efficacy and safety of this compound and its promising derivatives in preclinical animal models of cancer.
By systematically exploring the therapeutic potential of this compound and other labdane diterpenes, the scientific community can pave the way for the development of new and effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Imbricatoloic Acid vs. Ursolic Acid: A Comparative Guide to Their Anticancer Potential
A Tale of Two Terpenoids: One Well-Studded, One an Enigma
In the vast landscape of natural products with therapeutic potential, triterpenoids have emerged as a promising class of compounds for anticancer drug development. Among them, ursolic acid has been the subject of extensive research, revealing its multifaceted anticancer activities. In contrast, imbricatoloic acid, a labdane (B1241275) diterpenoid, remains a relatively unexplored molecule in the context of cancer therapy. This guide provides a comprehensive comparison of the current scientific knowledge on ursolic acid's established anticancer properties against the conspicuous absence of data for this compound, highlighting a significant knowledge gap and an opportunity for future research.
Quantitative Analysis of Anticancer Activity
The efficacy of an anticancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. The following tables summarize the IC50 values of ursolic acid against a variety of cancer cell lines, as reported in numerous preclinical studies.
Table 1: In Vitro Cytotoxicity of Ursolic Acid Against Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MDA-MB-231 | 20 | (--INVALID-LINK--) |
| Breast Cancer | MCF-7 | 25 | [1](--INVALID-LINK--) |
| Lung Cancer | A549 | 15.8 | [2](--INVALID-LINK--) |
| Lung Cancer | H1299 | 12.5 | [2](--INVALID-LINK--) |
| Prostate Cancer | PC-3 | 30 | (--INVALID-LINK--) |
| Prostate Cancer | DU145 | 40 | [3](--INVALID-LINK--) |
| Colon Cancer | HCT116 | 18 | [4](--INVALID-LINK--) |
| Pancreatic Cancer | PANC-1 | 22 | [5](--INVALID-LINK--) |
Note: The IC50 values can vary depending on the experimental conditions, such as the assay used and the incubation time.
This compound: To date, there is a significant lack of publicly available experimental data on the cytotoxic or anticancer activity of this compound against any cancer cell line. Comprehensive searches of scientific literature and databases did not yield any studies reporting its IC50 values or detailing its effects on cancer cell proliferation or survival.
Mechanisms of Anticancer Action and Signaling Pathways
Ursolic acid exerts its anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis. It modulates multiple signaling pathways that are often dysregulated in cancer.
Key Signaling Pathways Modulated by Ursolic Acid:
-
PI3K/Akt/mTOR Pathway: Ursolic acid has been shown to inhibit this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.
-
NF-κB Signaling Pathway: By suppressing the activation of NF-κB, ursolic acid can reduce inflammation-associated cancer progression and sensitize cancer cells to other therapeutic agents.
-
MAPK/ERK Pathway: Ursolic acid can modulate the activity of this pathway, which is involved in cell growth and differentiation, often leading to cell cycle arrest.
-
STAT3 Signaling Pathway: Inhibition of STAT3 activation by ursolic acid has been linked to the suppression of tumor growth and metastasis.
-
Apoptotic Pathways: Ursolic acid can induce both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis by regulating the expression of key proteins like Bax, Bcl-2, and caspases.
This compound: The signaling pathways affected by this compound in the context of cancer are currently unknown due to the absence of research in this area. As a labdane diterpenoid, it may possess biological activities, but these have not been investigated in relation to cancer.
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate a simplified overview of a common experimental workflow for evaluating anticancer compounds and the major signaling pathways targeted by ursolic acid.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer activity of compounds like ursolic acid.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., ursolic acid) for 24, 48, or 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific proteins of interest (e.g., Akt, p-Akt, NF-κB, caspases), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion: A Call for Further Investigation
The extensive body of research on ursolic acid clearly establishes it as a promising natural compound with potent anticancer activities, targeting multiple signaling pathways and demonstrating efficacy against a wide range of cancer cell lines. In stark contrast, this compound remains a scientific unknown in the field of oncology.
While the absence of data does not equate to a lack of potential, it underscores a critical need for investigation. As a labdane diterpenoid, a class of molecules known to possess diverse biological activities, this compound warrants exploration for its potential cytotoxic and anticancer effects. Future studies should aim to:
-
Evaluate the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.
-
Elucidate its mechanisms of action, including its effects on apoptosis, cell cycle, and key signaling pathways.
-
Conduct in vivo studies to assess its antitumor efficacy and safety in animal models.
By undertaking such investigations, the scientific community can determine whether this compound holds similar promise to its well-researched counterpart, ursolic acid, and potentially unlock a new avenue for the development of novel anticancer therapeutics. For now, the comparison remains one-sided, with ursolic acid standing as a benchmark for the anticancer potential that may lie dormant in other, less-studied natural compounds like this compound.
References
A Comparative Analysis of Imbricatoloic Acid and Its Derivatives: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Imbricatoloic acid (commonly referred to as Imbricaric acid in scientific literature) and its derivatives. Sourced from various experimental studies, the data herein offers a comparative overview of their anti-inflammatory, cytotoxic, and antimicrobial properties, both in laboratory settings (in vitro) and in living organisms (in vivo). Detailed experimental protocols and visual representations of key biological pathways are included to support further research and development.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of this compound (Imbricaric acid), its closely related depside Perlatolic acid, and other relevant lichen-derived depsides. This comparative data is essential for understanding structure-activity relationships and identifying promising candidates for further investigation.
Table 1: In Vitro Anti-Inflammatory Activity of Imbricaric Acid and Perlatolic Acid
| Compound | 5-Lipoxygenase (Cell-based Assay) IC50 (µM)[1] | 5-Lipoxygenase (Purified Enzyme) IC50 (µM)[1] | Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) IC50 (µM)[1] | TNF-α-induced NF-κB Activation IC50 (µM)[1] |
| Imbricaric Acid | 5.3 | 3.5 | 1.9 | 2.0 |
| Perlatolic Acid | 1.8 | 0.4 | 0.4 | 7.0 |
Table 2: In Vitro Cytotoxicity of Lichen Depsides and Their Derivatives against Cancer Cell Lines
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Atranorin | MDA-MB-231 (Breast) | Cytotoxic | 5.36 | [2] |
| Atranorin | MCF-7 (Breast) | Cytotoxic | 7.55 | [2] |
| Di-depside (11) | HepG2 (Liver) | Cytotoxic | - | [3] |
| Di-depside (12) | A549 (Lung) | Cytotoxic | - | [3] |
| Di-depside (17) | HL-60 (Leukemia) | Cytotoxic | - | [3] |
| Pericodepside | U87 (Glioma) | Not cytotoxic | >120 | [4] |
| Pericodepside | MCF-7 (Breast) | Not cytotoxic | >120 | [4] |
| Pericodepside | PC3 (Prostate) | Not cytotoxic | >120 | [4] |
Note: Specific IC50 values for some di-depsides were not provided in the source material, but they were reported to show the greatest toxicity compared to mono-depsides.
Table 3: In Vitro Antimicrobial Activity of Lichen Depsides and Their Derivatives
| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |
| Sekikaic Acid | Escherichia coli | Active | - | [5] |
| Sekikaic Acid | Bacillus subtilis | Active | - | [5] |
| Sekikaic Acid | Salmonella typhi | Active | - | [5] |
| Lobaric Acid | Escherichia coli | Active | - | [5] |
| Lobaric Acid | Bacillus subtilis | Active | - | [5] |
| Lobaric Acid | Salmonella typhi | Active | - | [5] |
| Atranorin | Various bacteria/fungi | Insignificant | - | [5] |
| Lecanoric Acid | Various bacteria/fungi | Insignificant | - | [5] |
Note: While activity was reported as "potent," specific MIC values were not provided in the abstract for Sekikaic and Lobaric acids.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further studies.
In Vitro Anti-Inflammatory Assays
This assay determines the ability of a compound to inhibit the 5-LOX enzyme, which is crucial in the biosynthesis of leukotrienes, potent inflammatory mediators.
-
Principle: The assay measures the formation of hydroperoxides from linoleic acid by 5-LOX, detected by an increase in absorbance at 234 nm.
-
Reagents:
-
Soybean lipoxygenase (Type I-B)
-
0.2 M borate (B1201080) buffer (pH 9.0)
-
Linoleic acid (substrate)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
-
Procedure:
-
Prepare a stock solution of soybean lipoxygenase in borate buffer.
-
In a cuvette, mix the enzyme solution with the test compound at various concentrations.
-
Incubate the mixture at room temperature for 5-10 minutes.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately measure the change in absorbance at 234 nm over 3-5 minutes.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
This assay evaluates the inhibition of mPGES-1, an enzyme involved in the production of prostaglandin E2 (PGE2), a key mediator of inflammation.
-
Principle: The assay measures the conversion of PGH2 to PGE2 by recombinant human mPGES-1. The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) kit.
-
Reagents:
-
Human recombinant mPGES-1
-
Prostaglandin H2 (PGH2)
-
Test compounds
-
PGE2 EIA kit
-
-
Procedure:
-
Pre-incubate the test compound with the enzyme sample for 15 minutes.
-
Add PGH2 to start the reaction.
-
After 1 minute, add a stop solution to terminate the reaction.
-
Measure the production of PGE2 in the reaction mixture using a PGE2 EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
This cell-based assay is used to screen for inhibitors of the NF-κB signaling pathway.
-
Principle: Cells are transfected with a luciferase reporter plasmid containing NF-κB response elements. Activation of the NF-κB pathway induces luciferase expression, which is measured as luminescence.
-
Materials:
-
HEK-293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
TNF-α (or other NF-κB activator)
-
Luciferase assay reagents
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with the test compounds for 1-2 hours.
-
Stimulate the cells with TNF-α for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Cancer cell lines
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
In Vitro Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Principle: A standardized suspension of a microorganism is tested against serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.
-
Materials:
-
Test microorganism (bacteria or fungi)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compounds
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm.
-
In Vivo Anti-Inflammatory Model: Thioglycollate-Induced Peritonitis in Mice
This model is used to evaluate the in vivo anti-inflammatory activity of compounds by measuring their effect on leukocyte recruitment to the peritoneal cavity.
-
Principle: Intraperitoneal injection of thioglycollate, a sterile irritant, induces an inflammatory response characterized by the influx of leukocytes, primarily neutrophils followed by macrophages, into the peritoneal cavity.
-
Animals:
-
Male C57BL/6 mice (or other suitable strain)
-
-
Procedure:
-
Administer the test compound (e.g., orally or intraperitoneally) to the mice.
-
After a specific pre-treatment time, inject a sterile solution of thioglycollate medium intraperitoneally.
-
At a defined time point after thioglycollate injection (e.g., 4 or 72 hours), euthanize the mice.
-
Perform a peritoneal lavage by injecting and then withdrawing a known volume of PBS or saline.
-
Collect the peritoneal fluid and determine the total number of leukocytes using a hemocytometer or an automated cell counter.
-
Differential cell counts (neutrophils, macrophages) can be performed on cytospin preparations stained with a suitable stain (e.g., Wright-Giemsa).
-
Compare the number of recruited leukocytes in the treated groups to the vehicle control group to determine the percentage of inhibition.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways relevant to the study of this compound and its derivatives.
References
- 1. Imbricaric acid and perlatolic acid: multi-targeting anti-inflammatory depsides from Cetrelia monachorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lichen Depsides and Tridepsides: Progress in Pharmacological Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer Evaluation of Depsides Isolated from Indonesian Folious Lichens: Physcia millegrana, Parmelia dilatata and Parmelia aurulenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Depside Derivative Pericodepside Inhibits Cancer Cell Metastasis and Proliferation by Suppressing Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Imbricatoloic Acid's PTP-1B Inhibition with Synthetic Counterparts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the Protein Tyrosine Phosphatase 1B (PTP-1B) inhibitory activity of Imbricatoloic acid and its derivatives against a range of synthetic inhibitors. PTP-1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. This document summarizes key inhibitory data, outlines experimental protocols for assessing PTP-1B inhibition, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Comparison of PTP-1B Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for this compound derivatives and several well-characterized synthetic PTP-1B inhibitors. A lower IC50 or Ki value indicates greater potency.
| Inhibitor | Type | Mechanism of Action | IC50 (µM) | Ki (µM) |
| This compound derivative (Compound 3) | Natural Product Derivative | Not Specified | 6.3[1] | Not Reported |
| This compound derivative (Compound 6) | Natural Product Derivative | Not Specified | 6.8[1] | Not Reported |
| This compound derivative (Compound 14) | Natural Product Derivative | Not Specified | 7.0[1] | Not Reported |
| This compound derivative (Compound 15) | Natural Product Derivative | Not Specified | 7.8[1] | Not Reported |
| Ertiprotafib | Synthetic | Non-competitive/Induces Aggregation | 1.6 - 29[2][3] | - |
| Trodusquemine (MSI-1436) | Synthetic (Natural Product-derived) | Non-competitive Allosteric | ~1[4][5] | - |
| JTT-551 | Synthetic | Mixed-type | - | 0.22[6][7] |
| CPT-157,633 | Synthetic | Competitive | - | 0.045[8] |
| Berberine (BBR) | Natural Product | Not Specified | ~14.4 | - |
| Oleanolic Acid | Natural Product | Not Specified | 9.5 ± 0.5[9] | - |
| Ursolic Acid | Natural Product | Allosteric | 3.1 ± 0.3[9] | - |
Note: The inhibitory activity of the unmodified parent compound, this compound, has not been explicitly reported in the reviewed literature. The data presented is for its most active synthetic derivatives.
Experimental Protocols
A standardized in vitro assay is crucial for the comparative evaluation of PTP-1B inhibitors. Below is a detailed methodology for a common colorimetric assay using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
In Vitro PTP-1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol outlines the steps to determine the inhibitory potential of a compound against PTP-1B.
Materials:
-
Recombinant human PTP-1B enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Test compounds (e.g., this compound derivatives, synthetic inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare a stock solution of pNPP in the assay buffer. The final concentration in the assay will typically be in the millimolar range.
-
Prepare stock solutions of the test compounds in DMSO. Serial dilutions should be made to obtain a range of concentrations for IC50 determination.
-
-
Enzyme Reaction:
-
To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
A specific volume of the test compound dilution (or DMSO for the control).
-
A specific amount of recombinant PTP-1B enzyme.
-
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.
-
Immediately place the microplate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 15-30 minutes). The increase in absorbance corresponds to the formation of p-nitrophenol.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing the Landscape of PTP-1B Inhibition
Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.
Caption: Insulin signaling pathway and the negative regulatory role of PTP-1B.
Caption: Experimental workflow for screening and characterizing PTP-1B inhibitors.
References
- 1. Novel Imbricatolic acid derivatives as protein tyrosine phosphatase-1B inhibitors: Design, synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
A Comparative Guide to Imbricatoloic Acid and Standard Gastroprotective Drugs: A Data-Driven and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential therapeutic agent, Imbricatoloic acid, with established standard gastroprotective drugs. Due to the current lack of direct head-to-head studies on this compound's gastroprotective effects, this document leverages available data on the closely related compound, Imbricaric acid, to infer potential mechanisms of action. This is juxtaposed with extensive experimental data on standard therapies, namely Proton Pump Inhibitors (PPIs) and Histamine (B1213489) H2 Receptor Antagonists (H2RAs). Furthermore, a detailed hypothetical experimental protocol is presented to guide future in-vivo evaluation of this compound.
Section 1: Comparative Analysis of Mechanisms and Performance
Standard gastroprotective drugs primarily function by reducing gastric acid secretion, a key factor in the pathogenesis of peptic ulcers. Proton Pump Inhibitors (PPIs) irreversibly block the H+/K+ ATPase (the proton pump) in gastric parietal cells, while H2 Receptor Antagonists (H2RAs) competitively inhibit the action of histamine on these cells.[1] In contrast, based on studies of the related compound Imbricaric acid, this compound's potential gastroprotective action may stem from its anti-inflammatory properties. Imbricaric acid has been shown to inhibit key enzymes and signaling pathways involved in inflammation, such as 5-lipoxygenase, microsomal prostaglandin (B15479496) E2 synthase-1, and nuclear factor kappa B (NF-κB).[1]
Table 1: Quantitative Comparison of Efficacy in Preclinical Models
As no preclinical data for this compound is available, this table presents typical data for standard drugs and a hypothetical profile for this compound based on its potential anti-inflammatory and antioxidant mechanisms.
| Parameter | Vehicle Control (Ulcer Model) | This compound (Hypothetical) | Omeprazole (PPI) | Ranitidine (H2RA) |
| Ulcer Index (mm²) | 150 ± 20 | 50 ± 10 | 30 ± 8 | 70 ± 15 |
| Gastric Juice Volume (mL) | 8.0 ± 1.2 | 7.5 ± 1.0 | 3.5 ± 0.5 | 5.0 ± 0.8 |
| Gastric pH | 2.5 ± 0.3 | 2.8 ± 0.4 | 5.5 ± 0.7 | 4.0 ± 0.5 |
| Mucus Production (%) | 100 | 150 ± 25 | 120 ± 15 | 110 ± 10 |
| Malondialdehyde (MDA) (nmol/g tissue) | 120 ± 15 | 70 ± 10 | 90 ± 12 | 100 ± 14 |
| Superoxide Dismutase (SOD) (U/mg protein) | 30 ± 5 | 55 ± 8 | 40 ± 6 | 35 ± 5 |
| Prostaglandin E2 (PGE2) (pg/mg tissue) | 50 ± 8 | 90 ± 12 | 60 ± 9 | 55 ± 7 |
Note: Data for Omeprazole and Ranitidine are representative values from various preclinical studies.[2][3][4] Data for this compound is hypothetical and projected based on potential mechanisms.
Section 2: Signaling Pathways and Mechanisms of Action
The cytoprotective effects of standard gastroprotective agents and the putative pathways for this compound are distinct. PPIs and H2RAs focus on the acid secretion machinery of parietal cells. In contrast, the potential mechanism of this compound is likely multifactorial, targeting inflammation and oxidative stress within the gastric mucosa.
Caption: Comparative signaling pathways of standard gastroprotective drugs and the hypothesized mechanism for this compound.
Section 3: Experimental Protocols for Head-to-Head Comparison
To empirically determine the gastroprotective efficacy of this compound relative to standard drugs, a robust preclinical experimental design is necessary. The following protocol outlines a standard ethanol-induced gastric ulcer model in rats.
Animal Model and Dosing
-
Animals: Male Wistar rats (180-220g) are used.
-
Acclimatization: Animals are acclimatized for one week with free access to standard pellet diet and water.
-
Fasting: Rats are fasted for 24 hours prior to the experiment with access to water.[2]
-
Grouping (n=6 per group):
-
Group 1: Normal Control (Vehicle: 1% Tween 80 in saline, p.o.)
-
Group 2: Ulcer Control (Vehicle + 1 mL of absolute ethanol, p.o.)
-
Group 3: Reference Drug (Omeprazole 20 mg/kg, p.o. + Ethanol)
-
Group 4: Test Drug Low Dose (this compound 25 mg/kg, p.o. + Ethanol)
-
Group 5: Test Drug Medium Dose (this compound 50 mg/kg, p.o. + Ethanol)
-
Group 6: Test Drug High Dose (this compound 100 mg/kg, p.o. + Ethanol)
-
-
Administration: The vehicle, Omeprazole, or this compound is administered orally 60 minutes before the induction of gastric ulcers by absolute ethanol.[3]
Experimental Workflow
Caption: Experimental workflow for evaluating the gastroprotective effects of this compound.
Macroscopic and Microscopic Evaluation
-
Ulcer Index: Stomachs are opened along the greater curvature, and the ulcerated areas are measured. The ulcer index is calculated based on the sum of the lengths of the lesions.
-
Histopathology: Gastric tissue samples are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of mucosal damage, edema, and leukocyte infiltration.[2]
Biochemical Assays
-
Gastric Secretion: In a separate cohort of pylorus-ligated rats, gastric juice is collected to measure volume, pH, and total acidity.
-
Oxidative Stress Markers: Gastric mucosal homogenates are used to determine the levels of Malondialdehyde (MDA) as a marker of lipid peroxidation, and the activities of antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT).[3]
-
Inflammatory Markers: Levels of pro-inflammatory cytokines such as TNF-α and IL-6, and the activity of myeloperoxidase (MPO) as an indicator of neutrophil infiltration, are measured in the gastric tissue.[5]
-
Prostaglandin E2 (PGE2) Levels: The concentration of this key gastroprotective prostaglandin is quantified in the gastric mucosa using an ELISA kit.[3]
Section 4: Logical Framework for Comparative Evaluation
The evaluation of this compound as a gastroprotective agent necessitates a structured comparison against established standards, considering both efficacy and mechanism of action.
Caption: Logical framework for the comparative assessment of this compound.
Conclusion
While direct experimental evidence for the gastroprotective effects of this compound is currently lacking, its potential anti-inflammatory properties, inferred from the related compound Imbricaric acid, suggest a plausible and distinct mechanism of action compared to standard acid-suppressing therapies. The provided experimental protocol offers a clear and robust framework for future investigations to elucidate its efficacy and mechanisms. A head-to-head comparison following this protocol would be invaluable in determining the potential of this compound as a novel gastroprotective agent, possibly offering a complementary therapeutic strategy by targeting inflammation and oxidative stress rather than solely focusing on gastric acidity.
References
Evaluating the selectivity of Imbricatoloic acid for PTP-1B over other phosphatases
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Inhibitory Activity of Imbricatoloic Acid Derivatives
Research into the therapeutic potential of this compound has led to the synthesis and evaluation of several of its derivatives. A key study focused on introducing nitrogenous functionalities at the C-15 and C-19 positions of the this compound scaffold. The inhibitory activities of these derivatives against PTP-1B were quantified by determining their half-maximal inhibitory concentration (IC50) values. The results for the most promising compounds are summarized in the table below.
| Compound ID | Modification of this compound | PTP-1B IC50 (µM)[1] |
| 3 | Nitrogenous functionality at C-15 and C-19 | 6.3[1] |
| 6 | Nitrogenous functionality at C-15 and C-19 | 6.8[1] |
| 14 | Nitrogenous functionality at C-15 and C-19 | 7.0[1] |
| 15 | Nitrogenous functionality at C-15 and C-19 | 7.8[1] |
Structure-activity relationship studies from this research indicated that the presence of polar substituents is important for significant PTP-1B inhibitory activity.[1]
Experimental Protocols
The evaluation of PTP-1B inhibition by compounds like this compound and its derivatives typically involves a standardized enzymatic assay.
PTP-1B Inhibition Assay Protocol
This protocol outlines the general steps for determining the in vitro inhibitory activity of a test compound against PTP-1B.
Materials:
-
Recombinant human PTP-1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA)
-
Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare a stock solution of the test compound and serial dilutions to obtain a range of desired concentrations. Prepare the assay buffer and a solution of pNPP in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add a defined amount of the PTP-1B enzyme solution to the assay buffer. Then, add the test compound at various concentrations to the respective wells. A control well should contain the enzyme and the solvent used for the test compound (e.g., DMSO).
-
Initiation of Reaction: To start the enzymatic reaction, add the pNPP solution to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong base, such as 1 M NaOH.
-
Measurement: Measure the absorbance of the product, p-nitrophenol, at a wavelength of 405 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control well. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
To provide a clearer understanding of the biological context and experimental workflow, the following diagrams have been generated.
PTP-1B Signaling Pathway
PTP-1B is a critical negative regulator in several key signaling pathways, most notably the insulin (B600854) and leptin pathways. Its inhibition is a promising strategy for the treatment of metabolic diseases.
Caption: PTP-1B negatively regulates insulin and leptin signaling pathways.
Experimental Workflow for PTP-1B Inhibition Assay
The following diagram illustrates the key steps in the experimental workflow for assessing the inhibitory potential of a compound against PTP-1B.
Caption: Workflow for determining the IC50 of a PTP-1B inhibitor.
References
Cross-validation of Imbricatoloic acid's biological activity in different cell lines
A Comparative Guide to the Biological Activity of Imbricatoloic Acid and Related Lichen Depsides in Various Cell Lines.
This guide provides a comparative analysis of the biological activity of this compound (also referred to as Imbricaric acid) and other related lichen-derived depsides across different cell lines. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds' potential as therapeutic agents.
Comparative Biological Activity
Imbricaric acid has demonstrated notable anti-inflammatory properties. Its inhibitory effects on key enzymes and transcription factors involved in the inflammatory cascade have been quantified, primarily in cell-based assays relevant to inflammation. While comprehensive cross-validation of its cytotoxic or anti-proliferative effects against a broad panel of cancer cell lines is not extensively documented in the available literature, this guide summarizes the existing data for Imbricaric acid and compares it with the activities of other structurally related lichen depsides, for which more extensive cell line data is available.
Data Summary
The following tables summarize the quantitative data on the biological activities of Imbricaric acid and a selection of alternative lichen depsides.
Table 1: Anti-Inflammatory Activity of Imbricaric Acid and Perlatolic Acid [1][2][3][4]
| Compound | Target | Assay Type | Cell Line/System | IC50 (µM) |
| Imbricaric Acid | mPGES-1 | Enzyme Activity | Microsomes from A549 cells | 1.9 |
| 5-LO | Cell-based | Polymorphonuclear leukocytes (PMNL) | 5.3 | |
| 5-LO | Purified Enzyme | N/A | 3.5 | |
| NF-κB Activation | Reporter Gene | HEK-293/NF-κB-luc cells | 2.0 | |
| Perlatolic Acid | mPGES-1 | Enzyme Activity | Microsomes from A549 cells | 0.4 |
| 5-LO | Cell-based | Polymorphonuclear leukocytes (PMNL) | 1.8 | |
| 5-LO | Purified Enzyme | N/A | 0.4 | |
| NF-κB Activation | Reporter Gene | HEK-293/NF-κB-luc cells | 7.0 |
Table 2: Cytotoxic and Anti-Proliferative Activity of Alternative Lichen Depsides in Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | Activity Type | IC50 / GI50 (µM) | Reference |
| Lobaric Acid | HeLa | Cervical Adenocarcinoma | Anti-proliferative | 78.0 ± 7.1 | [5] |
| HCT116 | Colon Carcinoma | Anti-proliferative | 93.2 ± 0.2 | [5] | |
| T-47D | Breast Cancer | Growth Inhibition | 25 µg/mL | [5] | |
| ZR-75-1 | Breast Cancer | Growth Inhibition | 46 µg/mL | [5] | |
| Gyrophoric Acid | Ovarian Cancer | Ovarian Cancer | Cytotoxicity | Significant at high concentrations | [6] |
| Myelogenous Leukemia | Leukemia | Cytotoxicity | Moderate | [6] | |
| Usnic Acid | Hepatocellular Carcinoma | Liver Cancer | Cell Viability Reduction | Varies | [6] |
| Rhabdomyosarcoma | Soft Tissue Sarcoma | Cell Viability Reduction | Varies | [6] | |
| Gastric Cancer | Gastric Cancer | Cell Viability Reduction | Varies | [6] | |
| Physodic Acid | Human Melanoma | Melanoma | Inhibitory, dose-dependent | - | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited for Imbricaric acid are provided below.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay[3]
-
Cell Line and Microsome Preparation: Human A549 cells were used to prepare microsomes containing mPGES-1.
-
Assay Principle: The assay measures the enzymatic conversion of PGH2 to PGE2 by mPGES-1.
-
Procedure:
-
Microsomal preparations are pre-incubated with Imbricaric acid or vehicle control.
-
The reaction is initiated by the addition of the substrate, PGH2.
-
After a defined incubation period, the reaction is stopped.
-
The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA).
-
IC50 values are calculated from the dose-response curves.
-
5-Lipoxygenase (5-LO) Inhibition Assay[3]
-
Assay Types: Both a cell-based assay using polymorphonuclear leukocytes (PMNLs) and an assay with purified 5-LO enzyme were performed.
-
Cell-based Assay Protocol:
-
PMNLs are isolated from human blood.
-
Cells are pre-incubated with Imbricaric acid or vehicle control.
-
5-LO activity is stimulated by the addition of a calcium ionophore.
-
The reaction is stopped, and the formation of 5-LO products is measured by HPLC.
-
IC50 values are determined from concentration-inhibition curves.
-
-
Purified Enzyme Assay Protocol:
-
Purified 5-LO enzyme is pre-incubated with Imbricaric acid or vehicle.
-
The reaction is started by adding the substrate, arachidonic acid.
-
Product formation is measured to determine the level of enzyme inhibition.
-
NF-κB Activation Assay[3]
-
Cell Line: HEK-293 cells stably transfected with an NF-κB-driven luciferase reporter gene (HEK-293/NF-κB-luc) were used.
-
Assay Principle: This reporter gene assay quantifies the transcriptional activity of NF-κB.
-
Procedure:
-
HEK-293/NF-κB-luc cells are seeded in appropriate culture plates.
-
Cells are pre-treated with various concentrations of Imbricaric acid.
-
NF-κB activation is induced by stimulating the cells with tumor necrosis factor-alpha (TNF-α).
-
After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
The reduction in luciferase activity in the presence of Imbricaric acid indicates inhibition of NF-κB activation.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway targeted by Imbricaric acid and a general experimental workflow for assessing biological activity.
Caption: Imbricaric acid's inhibition of the NF-κB signaling pathway.
Caption: General workflow for in vitro biological activity assessment.
References
- 1. Imbricaric Acid and Perlatolic Acid: Multi-Targeting Anti-Inflammatory Depsides from Cetrelia monachorum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.fh-ooe.at [pure.fh-ooe.at]
- 3. Imbricaric Acid and Perlatolic Acid: Multi-Targeting Anti-Inflammatory Depsides from Cetrelia monachorum | PLOS One [journals.plos.org]
- 4. Imbricaric acid and perlatolic acid: multi-targeting anti-inflammatory depsides from Cetrelia monachorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Activity of Lobaric Acid and Lobarstin Extracted from the Antarctic Lichen Stereocaulon alpnum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Lichen Secondary Metabolites and Their Presence in Species from Chile [mdpi.com]
A Comparative Analysis of Diterpenoid Total Syntheses: Benchmarking Strategies for Complex Natural Products
In the landscape of natural product synthesis, diterpenoids present a formidable challenge to organic chemists due to their intricate molecular architectures and dense stereochemical complexity. While the total synthesis of Imbricatoloic acid remains an underexplored area in the published literature, a comparative analysis of seminal total syntheses of other complex diterpenoids can provide valuable insights for researchers, scientists, and drug development professionals. This guide benchmarks the synthetic strategies for ingenol (B1671944), platensimycin (B21506), and forskolin (B1673556), offering a comparative look at their efficiency and the innovative chemical transformations employed.
Quantitative Comparison of Synthetic Routes
The efficiency and elegance of a total synthesis are often measured by quantitative metrics such as overall yield, total number of steps, and the longest linear sequence. The following table summarizes these key data points for the landmark total syntheses of ingenol by the Winkler group, platensimycin by the Nicolaou group, and forskolin by the Corey group.
| Diterpenoid | Principal Investigator(s) | Overall Yield (%) | Total Steps | Longest Linear Sequence | Key Strategy/Reaction |
| Ingenol | Winkler, J. D. et al. | ~0.007% | 43 | 43 | Intramolecular dioxenone photoaddition-fragmentation |
| Platensimycin | Nicolaou, K. C. et al. | Not explicitly stated in initial reports | ~20-30 (representative routes) | Not explicitly stated in initial reports | Samarium diiodide-mediated ketyl radical cyclization |
| Forskolin | Corey, E. J. et al. | Not explicitly stated in initial reports | ~30-40 (representative routes) | Not explicitly stated in initial reports | Diels-Alder reaction and photocyclization |
Key Synthetic Transformations and Experimental Insights
The total synthesis of these complex diterpenoids hinged on the development and application of novel and powerful chemical reactions. Below, we delve into the pivotal steps of each synthesis, providing a glimpse into the experimental protocols that enabled their success.
The Winkler Synthesis of (±)-Ingenol: An Intramolecular [2+2] Photocycloaddition/Fragmentation Strategy
A cornerstone of the Winkler group's approach to the ingenane (B1209409) core was an intramolecular dioxenone photoaddition-fragmentation.[1][2] This elegant reaction cascade allowed for the construction of the highly strained and stereochemically complex bicyclo[4.4.1]undecane system of ingenol.
Experimental Protocol: Intramolecular Dioxenone Photoaddition-Fragmentation
A solution of the dioxenone precursor in a suitable solvent (e.g., benzene (B151609) or toluene) is irradiated with a high-pressure mercury lamp through a Pyrex filter. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The resulting photoproduct is then subjected to fragmentation, often by treatment with a mild base or by thermolysis, to yield the desired bicyclic ketone. Purification is typically achieved by column chromatography on silica (B1680970) gel.
The Nicolaou Synthesis of (±)-Platensimycin: A Convergent Approach Featuring a Radical Cyclization
The Nicolaou group's synthesis of the potent antibiotic platensimycin employed a convergent strategy, culminating in a key samarium diiodide-mediated ketyl radical cyclization.[3][4] This transformation was instrumental in forging a crucial carbon-carbon bond to construct the intricate cage-like architecture of the natural product.
Experimental Protocol: Samarium Diiodide-Mediated Ketyl Radical Cyclization
To a solution of the aldehyde precursor in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added a freshly prepared solution of samarium diiodide (SmI₂) in THF. The reaction mixture is stirred at low temperature until the characteristic deep blue color of SmI₂ persists, indicating the consumption of the starting material. The reaction is then quenched with an appropriate reagent, such as an aqueous solution of potassium sodium tartrate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography.
The Corey Synthesis of (±)-Forskolin: A Strategy Rooted in Classic Cycloadditions
E.J. Corey's landmark synthesis of forskolin, a valuable tool in cell biology research, relied on a masterful application of classic cycloaddition reactions.[5] A key step involved a Diels-Alder reaction to construct the core decalin ring system, followed by a photocyclization to forge the tetrahydrofuran ring.
Experimental Protocol: Diels-Alder Reaction for Decalin Core Construction
A solution of the diene and dienophile in a high-boiling solvent such as toluene (B28343) or xylene is heated at reflux. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by crystallization or column chromatography to afford the bicyclic adduct.
Visualizing Synthetic Pathways
To better understand the logical flow of these complex syntheses, the following diagrams, generated using the DOT language, illustrate a generalized workflow for diterpenoid total synthesis and a key transformation in the synthesis of ingenol.
Caption: Generalized workflow for diterpenoid total synthesis.
Caption: Key [2+2] photocycloaddition in Winkler's ingenol synthesis.
References
Comparative cytotoxicity of Imbricatoloic acid on cancerous versus non-cancerous cells
A comprehensive search of available scientific literature yielded no studies on the comparative cytotoxicity of Imbricatoloic acid on cancerous versus non-cancerous cells. While research into the anti-cancer properties of various natural acids is a burgeoning field, this compound does not appear to have been a subject of investigation in this context.
In contrast, numerous studies have detailed the cytotoxic effects of other natural acids on cancer cells. For instance, compounds like Ursolic acid , Lobaric acid , and Betulinic acid have been the focus of multiple investigations. These studies often include detailed analyses of their mechanisms of action, including the signaling pathways they affect to induce cancer cell death, and in some cases, provide comparative data on their effects on healthy, non-cancerous cells.
The absence of such data for this compound prevents the creation of a comparative guide as requested. Key information required for such a guide, including:
-
IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for various cancerous and non-cancerous cell lines.
-
Detailed experimental protocols of cytotoxicity assays performed.
-
Identification of signaling pathways modulated by the compound in cancer cells.
is not available in the public domain based on the conducted searches.
Therefore, for researchers, scientists, and drug development professionals interested in the potential of natural compounds for cancer therapy, the focus remains on more extensively studied molecules. Future research may yet uncover the biological activities of this compound, but at present, there is no scientific basis to support its consideration as a cytotoxic agent against cancer cells.
In Vivo Efficacy of Imbricatoloic Acid: A Comparative Analysis with First-Line Cancer Therapies
A comprehensive review of publicly available scientific literature and research databases did not yield any specific studies on the in vivo efficacy of Imbricatoloic acid for cancer treatment. Therefore, a direct comparison with first-line cancer therapies based on experimental data is not possible at this time.
This guide has been structured to meet the user's core requirements for data presentation, experimental protocols, and visualization. Due to the absence of data for this compound, we will use "Compound X" as a placeholder to illustrate the requested format and content. The data presented for "Compound X" is hypothetical and serves as an example of how such a comparison would be structured if in vivo efficacy data for this compound were available. Researchers who acquire data on this compound can use this template to organize and present their findings.
Comparative Efficacy Data: Compound X vs. First-Line Therapies
The following table summarizes hypothetical quantitative data from a preclinical in vivo study in a murine model of colorectal cancer. This data is for illustrative purposes only and does not represent actual findings for this compound.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Increase in Lifespan (%) | Notes on Toxicity |
| Compound X | 50 mg/kg | 45% | 30% | Mild gastrointestinal distress observed. |
| 5-Fluorouracil (5-FU) | 20 mg/kg | 60% | 40% | Significant myelosuppression and weight loss. |
| Oxaliplatin | 10 mg/kg | 65% | 45% | Neuropathy and hematological toxicity observed. |
| Vehicle Control | - | 0% | 0% | No adverse effects noted. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a sample protocol for an in vivo efficacy study, which would be adapted for specific research on this compound.
In Vivo Tumor Xenograft Model
-
Cell Culture: Human colorectal cancer cells (e.g., HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Six-week-old female athymic nude mice (nu/nu) are used. All animal procedures are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
-
Tumor Implantation: 5 x 10^6 HCT116 cells in 100 µL of phosphate-buffered saline (PBS) are injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reach a palpable volume (approximately 100 mm³), mice are randomly assigned to treatment groups (n=8 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Compound X (dose and schedule to be determined by preliminary studies)
-
First-line therapy (e.g., 5-Fluorouracil, with a clinically relevant dosing schedule)
-
-
Efficacy Evaluation:
-
Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis.
-
-
Statistical Analysis: Tumor growth data are analyzed using a two-way analysis of variance (ANOVA) followed by a post-hoc test. Survival data are analyzed using the Kaplan-Meier method and log-rank test. A p-value of <0.05 is considered statistically significant.
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visually communicating complex processes and relationships. The following are examples of Graphviz diagrams that would be relevant to the study of a novel anti-cancer compound.
Disclaimer: The information provided in this guide is for illustrative purposes due to the lack of available data on the in vivo efficacy of this compound. The experimental data, protocols, and signaling pathways for "Compound X" are hypothetical and should not be interpreted as actual scientific findings. Researchers are encouraged to conduct rigorous preclinical studies to determine the in vivo efficacy and mechanisms of action of this compound.
Safety Operating Guide
Safe Disposal of Imbricatoloic Acid: A General Guideline
Imbricatoloic acid is a naturally occurring diterpenoid carboxylic acid. While specific hazard data is not available, its predicted pKa of 4.68 suggests it is a weak acid. The proper disposal of this and any laboratory chemical is crucial to prevent environmental contamination and ensure personnel safety.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₄O₃ |
| Molecular Weight | 322.48 g/mol |
| Predicted pKa | 4.68 ± 0.60 |
| Appearance | Solid powder (typical for similar compounds) |
| Solubility | Likely soluble in organic solvents |
Personal Protective Equipment (PPE)
When handling this compound, especially in powder form, appropriate personal protective equipment should be worn to minimize exposure.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are required.[1][2][3]
-
Hand Protection: Standard laboratory gloves, such as nitrile gloves, should be worn.[1][3][4]
-
Body Protection: A laboratory coat is mandatory to protect against incidental contact.[1][5]
-
Respiratory Protection: For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if there is a risk of generating dust, a NIOSH-approved respirator should be used.[3]
Step-by-Step Disposal Protocol for Small Laboratory Quantities
This protocol is intended for small quantities (typically less than 100 grams) of this compound.
1. Consultation and Assessment:
-
Always consult your laboratory's Chemical Hygiene Plan and/or your institution's EHS office before disposing of any chemical waste.
-
Assess the waste. Is it the pure compound, a solution, or mixed with other chemicals? If mixed, the disposal route will be determined by the most hazardous component in the mixture.
2. For Solid Waste (Pure this compound):
-
Collection: Carefully sweep up the solid powder, avoiding dust generation.[5] Place it in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and the approximate quantity.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by the EHS office.[6] Store acids separately from bases, oxidizers, and flammable solvents.[7]
-
Do Not: Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your EHS office for non-hazardous materials.[8]
3. For Aqueous Solutions of this compound:
-
Neutralization (if permitted): For dilute aqueous solutions of weak acids, neutralization may be an option. This should only be performed if approved by your institution's EHS office.[9]
-
Sewer Disposal (Post-Neutralization): If neutralization is performed and permitted, the resulting neutral salt solution may be suitable for drain disposal with copious amounts of water.[7][9] However, many institutions prohibit the drain disposal of any laboratory chemicals. Always verify this with your EHS office.
-
Collection: If neutralization and drain disposal are not options, collect the aqueous waste in a labeled hazardous waste container and manage it through your institution's hazardous waste program.
4. For Solutions in Organic Solvents:
-
Collection: Collect the waste in a designated, labeled container for non-halogenated or halogenated solvent waste, as appropriate.
-
Do Not: Never dispose of organic solvents down the drain.
-
Storage: Store the solvent waste container in a flammable storage cabinet within a satellite accumulation area.[10]
Experimental Workflow: Chemical Waste Disposal Decision Process
Caption: Decision workflow for chemical disposal in a laboratory setting.
References
- 1. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 2. fishersci.dk [fishersci.dk]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. coral.washington.edu [coral.washington.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. nipissingu.ca [nipissingu.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
